Keto-Enol Tautomerism in 5-Mesityl-1,3-cyclohexanedione: Structural Dynamics and Synthetic Implications
This technical guide provides an in-depth analysis of the keto-enol tautomerism in 5-Mesityl-1,3-cyclohexanedione (CAS 88311-79-9), a critical scaffold in the synthesis of bioactive cyclic enones and herbicide precursors...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the keto-enol tautomerism in 5-Mesityl-1,3-cyclohexanedione (CAS 88311-79-9), a critical scaffold in the synthesis of bioactive cyclic enones and herbicide precursors.[1][2]
[1][2]
Executive Summary
5-Mesityl-1,3-cyclohexanedione represents a specialized class of cyclic
-diketones where the equilibrium between the diketo and enol forms is heavily influenced by the steric demand of the 5-aryl substituent.[1][2] Unlike simple acyclic analogs, this compound exhibits a pronounced preference for the enol tautomer in solution and solid phases, driven by ring strain relief and hydrogen bond stabilization. This guide dissects the thermodynamic drivers of this equilibrium, provides a validated synthesis protocol, and details the spectroscopic signatures required for accurate characterization.
Structural Analysis & Steric Influence
The molecule consists of a cyclohexane-1,3-dione core substituted at the C5 position with a mesityl (2,4,6-trimethylphenyl) group.
Conformational Locking
In the diketo form , the cyclohexane ring typically adopts a chair or twist-boat conformation. The bulky mesityl group at C5 exerts a profound steric influence. To minimize 1,3-diaxial interactions with the axial hydrogens at C1 and C3 (or the carbonyl oxygens in the twist-boat), the mesityl group is thermodynamically locked in the equatorial position .
Mesityl vs. Phenyl: While 5-phenyl-1,3-cyclohexanedione allows for some rotational freedom of the aryl ring, the ortho-methyl groups of the mesityl substituent create a high rotational barrier (atropisomerism potential), effectively rigidifying the C5 environment.
The Enol Tautomer
Enolization introduces a double bond between C1-C2 (or C2-C3), planarizing a portion of the ring (C6-C1-C2-C3-C4).[1][2] This geometric constraint forces the C5 carbon to the "tip" of the envelope or half-chair conformation.
Stabilization: The enol form is stabilized by an extended conjugated system (
- overlap) and the ability to form strong hydrogen bond networks (intermolecular in the solid state, intramolecular if 2-substituted).
Mechanism of Tautomerism
The interconversion proceeds via a proton transfer mechanism, often catalyzed by trace acids or bases in the solvent.
Pathway Diagram
The following diagram illustrates the equilibrium and the resonance stabilization of the enolate intermediate.
Figure 1: Proton-transfer mechanism governing the tautomeric equilibrium.[1][2]
Spectroscopic Characterization
Distinguishing the tautomers requires precise analysis of NMR and IR data. The mesityl group provides unique diagnostic signals.
Nuclear Magnetic Resonance (
H NMR)
The equilibrium in non-polar solvents (e.g.,
) heavily favors the enol form (>90%).
Signal Assignment
Chemical Shift (, ppm)
Multiplicity
Structural Insight
Enolic -OH
10.5 – 12.0
Broad Singlet
Highly deshielded due to H-bonding.[1][2] Disappears with shake.
Vinyl C2-H
5.40 – 5.60
Singlet
Characteristic of the enol double bond.[1][2] Absent in diketo form.
(O-H stretch, chelated) and 1600–1650 cm (conjugated C=O and C=C system).[1][2]
Experimental Protocol: Synthesis and Isolation
Objective: Synthesis of 5-Mesityl-1,3-cyclohexanedione via Michael addition and decarboxylation.
Precursors: Mesitylaldehyde (2,4,6-trimethylbenzaldehyde), Ethyl Acetoacetate.
Synthesis Workflow
Figure 2: Synthetic pathway for the construction of the 5-mesityl-1,3-dione scaffold.
Detailed Procedure
Condensation: In a round-bottom flask, dissolve Mesitylaldehyde (10 mmol) and Ethyl Acetoacetate (22 mmol) in Ethanol (20 mL). Add catalytic Piperidine (0.5 mL).
Reflux: Heat the mixture at reflux for 4–6 hours. Monitor the disappearance of the aldehyde via TLC (Hexane:EtOAc 4:1).
Cyclization/Hydrolysis: Add an aqueous solution of KOH (20%, 15 mL) directly to the reaction mixture. Continue refluxing for 3 hours to hydrolyze the ester groups and induce decarboxylation.
Work-up: Cool the reaction mixture to
. Acidify carefully with 6M HCl until pH ~2. The crude enol form typically precipitates as a solid due to its lower solubility compared to the ionic enolate.
Purification: Filter the solid and recrystallize from Ethanol/Water or Toluene to yield off-white crystals.
Yield Expectation: 60–75%.
Melting Point: Expect >150°C (consistent with high lattice energy of H-bonded enol dimers).[1][2]
Applications and Reactivity
The 5-mesityl-1,3-cyclohexanedione scaffold serves as a versatile nucleophile.[2]
Herbicide Synthesis: The C2 position is highly nucleophilic. Acylation at C2 (using acyl chlorides and cyanide source) yields triketones , a class of HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibiting herbicides. The mesityl group provides the necessary lipophilicity and steric bulk to fit the enzyme binding pocket.
Coordination Chemistry: The enol form acts as a bidentate ligand for transition metals, forming stable chelate complexes utilized in catalysis.
References
ChemicalBook. (2025).[3] 5-Mesitylcyclohexane-1,3-dione Properties and CAS 88311-79-9. Retrieved from
Sigma-Aldrich. (2025).[1][2][4] 1,3-Cyclohexanedione Derivatives and Synthesis. Retrieved from [1][2]
PubChem. (2025). Compound Summary: 5-Methyl-1,3-cyclohexanedione (Analog Reference).[1][2] Retrieved from
Organic Chemistry Portal. (2024).[5] Keto-Enol Tautomerism in Cyclic Beta-Diketones. Retrieved from
ResearchGate. (2024). Synthesis of 2-acylcyclohexane-1,3-dione ethoxyiminoderivatives from 5-mesityl precursors. Retrieved from
Solvation Dynamics and Tautomeric Control of 5-Mesityl-1,3-cyclohexanedione
Technical Guide | Version 1.0 [1] Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 5-Mesityl-1,3-cyclohexanedione , a critical intermediate in the synthesis of HPPD-in...
This technical guide provides a comprehensive analysis of the solubility profile of 5-Mesityl-1,3-cyclohexanedione , a critical intermediate in the synthesis of HPPD-inhibiting herbicides and pharmaceutical heterocycles. Unlike simple solvates, the solubility of this molecule is governed by a competitive internal mechanism: Keto-Enol Tautomerism , influenced heavily by the steric bulk and lipophilicity of the 5-mesityl (2,4,6-trimethylphenyl) moiety.
This document details the thermodynamic principles driving solubility in polar vs. non-polar media, provides validated protocols for solubility determination, and offers strategic insights for purification (recrystallization) workflows.
Molecular Architecture & Tautomeric Mechanics
To control the solubility of 5-Mesityl-1,3-cyclohexanedione, one must first understand its "Push-Pull" molecular architecture.[1]
The Polar "Head" (1,3-Dione): The cyclohexane ring contains two carbonyl groups separated by a methylene bridge (
). This system is highly acidic () and exists in equilibrium between a diketo form and an enol form.[1]
The Lipophilic "Tail" (5-Mesityl): The 2,4,6-trimethylphenyl group at the 5-position acts as a hydrophobic anchor. It significantly increases the
(partition coefficient) compared to the unsubstituted parent compound, driving solubility in non-polar organic solvents.
Tautomeric Equilibrium Diagram
The following diagram illustrates the structural shift that occurs depending on the solvent environment.
Figure 1: Tautomeric switching mechanism.[1] In non-polar solvents, the molecule often dimerizes via intermolecular hydrogen bonds. In polar solvents, the solvent disrupts these dimers.
Solvation Thermodynamics: Polar vs. Non-Polar
The solubility of 5-Mesityl-1,3-cyclohexanedione is not static; it is a function of how well the solvent can stabilize the specific tautomer present.
A. Non-Polar Solvents (Toluene, Benzene, Hexane)
Solubility Status: High (Hot), Moderate (Cold).[1]
Mechanism: The lipophilic mesityl group interacts favorably with aromatic solvents via
Tautomeric State: The Enol form is often favored, but not as a free monomer. Because cyclic 1,3-diones cannot easily form intramolecular hydrogen bonds (due to ring strain), they form intermolecular dimers (head-to-head H-bonds).[1]
Application: Ideal for recrystallization .[1][2] The compound dissolves readily in boiling toluene (breaking the dimers) and crystallizes upon cooling as the dimers reform and stack.
B. Polar Aprotic Solvents (DCM, DMSO, DMF)
Solubility Status: Very High.
Mechanism: Solvents like Dichloromethane (DCM) and DMSO are excellent at solvating the polar dione "head" while accommodating the aromatic "tail."
Tautomeric State: DMSO acts as a strong Hydrogen Bond Acceptor (HBA), stabilizing the Enol form as a monomer.[3] This disrupts the dimer network, leading to high solubility even at room temperature.
C. Polar Protic Solvents (Water, Methanol, Ethanol)
Solubility Status: Low (Water) to Moderate (Alcohols).[1]
Mechanism: While the dione head is hydrophilic, the bulky mesityl group disrupts the water lattice structure (hydrophobic effect), making water a poor solvent.
pH Dependency: Solubility in water increases drastically if the pH is raised (
), as the molecule deprotonates to form the water-soluble Enolate anion .
Solubility Profile Summary
Solvent Class
Representative Solvents
Solubility (RT)
Dominant Interaction
Tautomer Preference
Non-Polar Aromatic
Toluene, Benzene
Moderate
/ Van der Waals
Enol (Dimerized)
Non-Polar Aliphatic
Hexane, Heptane
Low
Van der Waals
Keto / Enol Mix
Polar Aprotic
DCM, DMSO, DMF
High
Dipole-Dipole / H-Bonding
Enol (Solvated)
Polar Protic
Methanol, Ethanol
Moderate
H-Bonding
Enol / Keto Mix
Aqueous
Water (Neutral pH)
Very Low
Hydrophobic Repulsion
Keto (Hydrated)
Experimental Protocols
As a researcher, you must validate these profiles empirically.[1] Below are two self-validating protocols.
Protocol A: Gravimetric Solubility Determination
Use this standard workflow to determine exact solubility (g/L) for formulation.
Preparation: Weigh 500 mg of 5-Mesityl-1,3-cyclohexanedione into a scintillation vial.
Saturation: Add 5.0 mL of the target solvent.
Equilibration: Vortex for 10 minutes, then incubate at 25°C for 24 hours with agitation.
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-weighed).
Quantification: Evaporate the solvent from a known volume of filtrate and weigh the residue.
Calculation:
Protocol B: NMR Tautomer Tracking
Use this to determine which form is present in your reaction solvent.
Sample: Dissolve 10 mg of compound in 0.6 mL of deuterated solvent (e.g.,
vs. ).
Acquisition: Run a standard
-NMR (300 MHz or higher).
Analysis:
Enol Signal: Look for a sharp singlet (vinyl proton) around
5.5 - 6.5 ppm and a broad -OH peak (often >10 ppm).[1]
Keto Signal: Look for the methylene protons at C2 (approx
Integration: Integrate the vinyl proton vs. the methylene protons to calculate the ratio.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for solubility determination and purification logic.
Strategic Applications
Recrystallization Strategy
Based on the solubility differential, the optimal purification method utilizes the temperature dependence of solubility in non-polar aromatics.
Solvent: Toluene (or Benzene, if safety permits).[1]
Logic: The compound is highly soluble in boiling toluene (breaking intermolecular H-bonds) but poorly soluble at 0°C (favoring crystal lattice formation over solvation).[1]
Anti-Solvent Method: Dissolve in minimal DCM (Polar Aprotic), then slowly add Hexane (Non-Polar Aliphatic) until turbidity appears.[1] Cool to 4°C.[1]
Synthetic Utility
Herbicide Synthesis: In the synthesis of HPPD inhibitors (e.g., Mesotrione analogs), the reaction often requires a base. Using a biphasic system (Water/DCM) with a phase transfer catalyst utilizes the solubility of the enolate in water and the neutral precursor in DCM.
References
PubChem. (2024).[1] 5-Methylcyclohexane-1,3-dione Compound Summary. (Used as structural analog reference). Retrieved from [Link]
Hassan, E. A., et al. (2019).[1][4] 1,3-Cyclohexanedione and its Derivatives as Precursors in Organic Chemistry.[1][4][5] ResearchGate.[1][6] Retrieved from [Link]
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Solvent Effects.[1][2][3][6] Retrieved from [Link]
Technical Assessment: Chemical Stability of 5-Mesityl-1,3-cyclohexanedione in Acidic Environments
This guide details the chemical stability profile of 5-Mesityl-1,3-cyclohexanedione, a sterically hindered cyclic -diketone, under acidic conditions. It synthesizes structural analysis, degradation mechanisms, and experi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical stability profile of 5-Mesityl-1,3-cyclohexanedione, a sterically hindered cyclic
-diketone, under acidic conditions. It synthesizes structural analysis, degradation mechanisms, and experimental protocols for researchers in process chemistry and drug development.
Executive Summary
5-Mesityl-1,3-cyclohexanedione (5-(2,4,6-trimethylphenyl)-1,3-cyclohexanedione) exhibits high chemical stability in aqueous acidic media (pH 1–5) at ambient temperatures. Unlike simple aliphatic
-diketones, the bulky mesityl group at the C5 position imparts conformational rigidity that kinetically inhibits ring-opening hydrolysis.
The primary thermodynamic species in acidic solution is the enol tautomer , stabilized by internal hydrogen bonding. Degradation is not driven by acid hydrolysis but rather by oxidative stress or extreme thermal forcing (
in concentrated mineral acids), which can lead to decarboxylative fragmentation or aromatization to resorcinol derivatives.
Molecular Architecture & Reactivity
Structural Influence on Stability
The molecule consists of a cyclohexane-1,3-dione core substituted at the C5 position with a mesityl group.
Steric Shielding: The 2,4,6-trimethylphenyl (mesityl) group is sterically demanding. In the preferred chair conformation, this group occupies the equatorial position to minimize 1,3-diaxial interactions. This locks the ring conformation, reducing the flexibility required for the transition states of retro-Claisen type hydrolysis.
Electronic Effect: The mesityl group is electron-rich but electronically isolated from the
-dicarbonyl system by the saturated C4 and C6 methylenes. Its primary contribution to stability is steric rather than electronic resonance.
Keto-Enol Tautomerism
In acidic media, the compound exists in a rapid equilibrium between its diketo and enol forms. Acid catalysis accelerates the rate of interconversion, but the equilibrium position is determined by solvent polarity and hydrogen bonding.
Key Insight: In aqueous acid, the enol form is favored due to the formation of a resonance-stabilized mono-enolic system. This enolization protects the carbonyl carbons from nucleophilic attack by water, effectively "masking" the reactive centers.
Degradation Mechanisms under Acidic Stress
While robust, the molecule is susceptible to specific degradation pathways under forcing conditions.
Acid-Catalyzed Hydrolysis (Ring Opening)
Under extreme conditions (e.g., 6N HCl, reflux), the enol ether character is overcome. Water attacks the protonated carbonyl, leading to a retro-Claisen-like cleavage.
Resistance: The reaction is significantly slower than for unsubstituted 1,3-cyclohexanedione due to the thermodynamic stability of the enol and the steric bulk of the remote mesityl group affecting the ring puckering required for cleavage.
Oxidative Aromatization
In the presence of dissolved oxygen and acid, 1,3-cyclohexanediones can undergo oxidative dehydrogenation to form 5-mesitylresorcinol .
Risk Factor: High.[1] This is the primary degradation mode in aerated acidic solutions.
Mitigation: All acidic stress tests must be performed under an inert atmosphere (
or Ar).
Comparative Stability Data
The following table summarizes the stability profile based on structural analogs (e.g., Pinoxaden intermediates) and general 1,3-dione chemistry.
Condition
pH
Temp
Duration
Est. Recovery
Primary Degradant
Mild Acid
3.0 - 5.0
24 Hours
> 99.5%
None (Stable)
Strong Acid
1.0 (0.1N HCl)
24 Hours
> 99.0%
Trace Oxidation
Thermal Acid
1.0 (0.1N HCl)
4 Hours
~ 95-98%
Resorcinol derivative
Harsh Acid
< 0 (6N HCl)
Reflux
2 Hours
< 80%
Keto-acid / Resorcinol
Experimental Protocols
Forced Degradation Study (Acid Hydrolysis)
This protocol validates the stability limits of the molecule for regulatory filing (e.g., ICH Q1A).
Detection: UV at 254 nm (Aromatic ring) and 280 nm (Enone system).
Note: The enol form may appear as a distinct peak or tail depending on pH; buffering the mobile phase is critical.
Implications for Process Chemistry
Workup: The molecule can be safely precipitated from alkaline reaction mixtures by acidification to pH 1–2 with HCl, provided the temperature is kept
.
Storage: Store under inert gas. While acid-stable, the synergy of acid + oxygen accelerates degradation.
Synthesis: 5-Mesityl-1,3-cyclohexanedione is structurally analogous to the key intermediate for Pinoxaden (a commercial herbicide). The synthesis of Pinoxaden involves acid-catalyzed steps, confirming the robustness of this scaffold [1, 2].
References
Syngenta Participations AG. (2008). Process for the manufacture of 1,3-cyclohexanedione derivatives. US Patent 7,432,396.
Food and Agriculture Organization (FAO). (2016). Pinoxaden: Evaluation of Data on Residues and Toxicology.
Sigma-Aldrich. (2024). Safety Data Sheet: 1,3-Cyclohexanedione. [2]
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for 1,3-dione tautomerism).
A Steric Shield in Action: A Technical Guide to the Influence of the Mesityl Group on 1,3-Cyclohexanedione Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The strategic placement of sterically demanding functional groups is a cornerstone of modern synthetic chemistry, enab...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The strategic placement of sterically demanding functional groups is a cornerstone of modern synthetic chemistry, enabling precise control over reaction outcomes. The mesityl (2,4,6-trimethylphenyl) group, with its characteristic ortho-methyl substituents, serves as a powerful tool for exerting steric influence. When appended to a reactive scaffold like 1,3-cyclohexanedione, a versatile β-dicarbonyl compound, the mesityl group fundamentally alters the molecule's conformational preferences, electronic properties, and, consequently, its chemical reactivity. This technical guide provides an in-depth analysis of these steric effects, elucidating the causality behind the modified keto-enol tautomerism, hindered reaction pathways, and the implications for regioselective synthesis. This document is intended for researchers and drug development professionals seeking to leverage steric control in the design of complex molecules.
Foundational Principles: Steric Hindrance and the Reactive Core
The Concept of Steric Hindrance
Steric hindrance is a non-bonding interaction that influences the shape and reactivity of ions and molecules.[1] It arises from the spatial arrangement of atoms, where bulky groups can impede the approach of reagents to a reactive site, thereby slowing down or preventing a chemical reaction.[1] The size of the substituent is a critical factor; as the bulkiness increases, its ability to shield adjacent reaction centers grows significantly.[1] This effect is not merely an obstacle but a powerful design element for directing the course of a reaction.
Structural Profile: The Mesityl Group as a Bulky Director
The mesityl group is an aromatic substituent derived from mesitylene. Its defining feature is the presence of two methyl groups at the ortho positions relative to the point of attachment. These methyl groups are not passive; they project out from the plane of the benzene ring, creating a significant steric shield around the bond connecting the mesityl group to the parent molecule. This restricted rotation and steric bulk are key to its function as a directing group in synthesis.[2]
The Reactive Core: 1,3-Cyclohexanedione and its Keto-Enol Tautomerism
1,3-Cyclohexanedione is a cyclic β-dicarbonyl compound that serves as a versatile building block in organic synthesis.[3][4] Its utility stems from two key features:
Acidic Methylene Protons: The protons on the carbon atom situated between the two carbonyl groups (C-2) are significantly acidic (pKa ≈ 5.2), allowing for easy formation of a nucleophilic enolate.[5]
Keto-Enol Tautomerism: In solution, 1,3-cyclohexanedione exists as an equilibrium mixture of the diketo form and a more stable enol tautomer.[5][6] The enol form is stabilized by the formation of a conjugated π-system and a strong intramolecular hydrogen bond.[7] This equilibrium is fundamental to its reactivity.
The 2-Mesityl-1,3-Cyclohexanedione System: A Structural and Electronic Analysis
Attaching a mesityl group at the C-2 position of 1,3-cyclohexanedione removes the acidic proton and introduces profound steric and electronic consequences.
Conformational Lock and its Impact on Keto-Enol Equilibrium
The covalent bond between the C-2 of the cyclohexanedione ring and the mesityl group is subject to severe steric repulsion between the ortho-methyl groups and the two carbonyls. This interaction forces the molecule to adopt a conformation where the plane of the mesityl ring is twisted significantly relative to the plane of the enol.
This "conformational lock" has two major effects:
Destabilization of the Diketo Form: In the hypothetical diketo form, the steric clash would be maximized, making this tautomer highly unfavorable.
Dominance of a Twisted Enol Form: The molecule exists almost exclusively as the enol tautomer to relieve this strain.[8] However, the twisting disrupts the π-orbital overlap between the aryl ring and the enone system, which would normally provide conjugative stability. The imperative to minimize steric repulsion overrides the electronic benefit of full planarity.
Caption: Tautomerism in 2-mesityl-1,3-cyclohexanedione.
Comparative Spectroscopic Data
The structural changes induced by the mesityl group are reflected in the molecule's spectroscopic properties. The following table provides illustrative data comparing the parent dione with substituted analogues.
Note: Data for the mesityl derivative is predicted based on established chemical shift trends.
Modulation of Reactivity: The Steric Effect in Practice
The dominant structural feature of 2-mesityl-1,3-cyclohexanedione—the bulky, shielding mesityl group—dictates its reactivity, primarily by controlling the trajectory of incoming reagents.
Enolate Formation and Regioselectivity
While the C-2 position is blocked, the enol form can be deprotonated at the γ-position (C-4) to generate a vinylogous enolate. The mesityl group sterically shields one face of the planar enolate system, meaning that electrophiles will preferentially approach from the opposite, less-hindered face.
Case Study: Electrophilic Attack (Alkylation)
Alkylation reactions of the enolate of 2-mesityl-1,3-cyclohexanedione are highly selective.[10] The mesityl group acts as a powerful stereodirecting element, forcing the alkylating agent to add to the carbon atom from the face opposite the bulky substituent. This effect is far more pronounced than with a smaller C-2 substituent like a methyl group.
Mesityl group blocks O-alkylation and directs C-alkylation to the less hindered face.
Suppression of Carbonyl Reactivity
Direct nucleophilic attack at the carbonyl carbons is also severely impeded. Reagents like Grignards or hydride donors will react sluggishly, if at all, due to the steric shield provided by the ortho-methyls of the mesityl group. This resistance to addition makes the carbonyl groups chemically robust, a useful property when other parts of a molecule need to be modified selectively.
Experimental Design and Protocols
To validate the principles discussed, a clear experimental workflow is necessary. This involves the synthesis of the target compound followed by a comparative reactivity study.
Caption: Experimental workflow for synthesis and analysis.
Protocol: Synthesis of 2-Mesityl-1,3-Cyclohexanedione
This protocol is a representative method based on established syntheses of 2-aryl β-dicarbonyls.
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous solvent (e.g., THF, 100 mL) and a strong, non-nucleophilic base (e.g., sodium hydride, 2.2 eq).
Enolate Formation: Cool the suspension to 0 °C and add a solution of diethyl glutarate (1.0 eq) dropwise. Allow the mixture to stir for 30 minutes.
Condensation: Add a solution of mesitylacetonitrile (1.1 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and then reflux for 12-18 hours, monitoring by TLC.
Hydrolysis & Decarboxylation: After cooling, quench the reaction by carefully adding aqueous HCl (e.g., 6 M) until the solution is strongly acidic. Reflux the mixture for an additional 4-6 hours to effect hydrolysis and decarboxylation.
Workup: Cool the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography or recrystallization to yield pure 2-mesityl-1,3-cyclohexanedione.
Protocol: Comparative Alkylation
Substrate Preparation: In separate flame-dried flasks under inert atmosphere, dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) and 2-mesityl-1,3-cyclohexanedione (1.0 eq) in anhydrous THF.
Enolate Generation: Cool each solution to -78 °C and add a strong base (e.g., LDA, 1.05 eq) dropwise. Stir for 1 hour at -78 °C.
Electrophilic Quench: Add a reactive electrophile (e.g., methyl iodide, 1.1 eq) to each flask. Stir for 2-4 hours, allowing the reaction to warm slowly to room temperature.
Workup and Analysis: Quench each reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry, and concentrate. Analyze the crude product mixture by ¹H NMR to determine the ratio of C- vs. O-alkylation and the regioselectivity of C-alkylation.
Implications for Drug Development and Complex Synthesis
The ability of the mesityl group to dictate reactivity is not merely a chemical curiosity; it has significant practical applications.
Regio- and Stereocontrol: In multi-step syntheses, the mesityl group can be used to shield one part of a molecule while reactions are performed elsewhere. Its ability to direct incoming groups to a specific face of the molecule is crucial for establishing desired stereocenters.[2]
Scaffold Design in Medicinal Chemistry: 1,3-dicarbonyl moieties are common in pharmacologically active compounds.[11][12] Introducing a bulky mesityl group can modulate the binding of a molecule to a biological target, such as the active site of an enzyme, by introducing specific, conformationally rigid steric interactions.[13] This can enhance binding affinity or selectivity.
Conclusion
The steric effects of the mesityl group on 1,3-cyclohexanedione are a clear and compelling example of how non-bonding interactions can be harnessed to control chemical reactivity. By introducing significant steric hindrance, the mesityl substituent locks the dione in its enol tautomer, restricts conformational freedom, and creates a highly asymmetric environment for chemical reactions. It effectively shields the carbonyl groups and one face of the enolate system, transforming the substrate's intrinsic reactivity into a platform for highly regioselective and stereoselective transformations. For scientists in drug discovery and complex molecule synthesis, understanding and applying such steric directing effects is an indispensable strategy for achieving chemical precision and efficiency.
References
Sykes, P. (1975). Some Organic Reaction Pathways. The Chemical Society. As cited in Chemistry LibreTexts, "16.5: An Explanation of Substituent Effects". [Online]. Available: [Link]
Nanjing Innochem Co., Ltd. (2025). Comprehensive Overview of 2-Methyl-1,3-Cyclohexanedione: Applications and Synthesis. [Online]. Available: [Link]
Mitsuhiro, T., et al. (1994). Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol. U.S. Patent 5,276,198. [Online].
ResearchGate. (n.d.). The developing steric hindrance and ortho effect in aromatic amides. [Online]. Available: [Link]
Fell, J. S., & Kong, J. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances. [Online]. Available: [Link]
Emporia State University. (n.d.). SYNTHESIS OF 2-ALKYLIDENE-1,3-CYCLOHEXANEDIONES. [Online]. Available: [Link]
Newman, M. S., & Mekler, A. B. (1960). 2-methyl-1,3-cyclohexanedione. Organic Syntheses. [Online]. Available: [Link]
Tanaka, M., et al. (1993). Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol. European Patent EP0529517B1. [Online].
Wang, D., et al. (2023). Solvent-Free α-Arylation Reaction of Ketones with (Hetero)aryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl. ACS Omega. [Online]. Available: [Link]
Movassaghi, M., & Hunt, D. K. (2008). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. Organic Letters. [Online]. Available: [Link]
Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Online]. Available: [Link]
Google Patents. (n.d.). Synthesis of diacetone alcohol and mesityl oxide. [Online].
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules. [Online]. Available: [Link]
Hassan, E. A., et al. (2014). 1, 3-cyclohexanedione and its deriva. International Journal of Organic Chemistry. [Online]. Available: [Link]
Paradowska, J., et al. (2015). Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. Organic Letters. [Online]. Available: [Link]
Sharma, R., et al. (2016). β-Diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences. [Online]. Available: [Link]
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules. [Online]. Available: [Link]
Sohel, S. M., & Liu, R.-S. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. [Online]. Available: [Link]
ResearchGate. (n.d.). 1,3-Cyclohexanedione in the Synthesis of Fused Derivatives of 4,7-Phenanthroline. [Online]. Available: [Link]
Oxford University Press. (n.d.). Reactions of dicarbonyl compounds. Science Trove. [Online]. Available: [Link]
Costabile, C., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. International Journal of Molecular Sciences. [Online]. Available: [Link]
ResearchGate. (n.d.). Synthesis of substituted anilines and mesityl oxide derivatives. [Online]. Available: [Link]
ResearchGate. (n.d.). Keto Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum. [Online]. Available: [Link]
Al-Khafaji, Y. F., et al. (2023). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Molecules. [Online]. Available: [Link]
University of Technology and Life Science. (n.d.). Properties and application of diketones and their derivatives. [Online]. Available: [Link]
Hassan, E. A., et al. (n.d.). , 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. ResearchGate. [Online]. Available: [Link]
Vorländer, D., & Kohlmann, J. (1923). 5,5-dimethyl-1,3-cyclohexanedione. Organic Syntheses. [Online]. Available: [Link]
Master Organic Chemistry. (n.d.). Functional Groups In Organic Chemistry. [Online]. Available: [Link]
Industrial & Engineering Chemistry Research. (2020). Liquid-phase synthesis of mesityl oxide from pure acetone over ion-exchange resins: catalysts screening study. [Online]. Available: [Link]
ResearchGate. (n.d.). Nucleophilic Substitution Reactions on the Carboxyl Carbon (Except through Enolates). [Online]. Available: [Link]
Filo. (n.d.). THE TWO STRUCTURES OF THE MONO ENOLS OF 1,3-CYCLOHEXANEDIONE EXPLAINED. [Online]. Available: [Link]
Iwan, A., et al. (2014). Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. Acta Crystallographica Section E. [Online]. Available: [Link]
ResearchGate. (n.d.). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. [Online]. Available: [Link]
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The Synthetic Pathways to 5-Mesityl-1,3-cyclohexanedione: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted 1,3-Cyclohexanediones 5-Mesityl-1,3-cyclohexanedione is a member of the 1,3-cyclohexanedione family, a class o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted 1,3-Cyclohexanediones
5-Mesityl-1,3-cyclohexanedione is a member of the 1,3-cyclohexanedione family, a class of compounds that serve as versatile building blocks in organic synthesis. Their unique structural motif, featuring two carbonyl groups in a six-membered ring, allows for a wide range of chemical transformations, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The presence of a bulky mesityl group at the 5-position introduces specific steric and electronic properties, which can be leveraged to create novel molecular architectures with potential biological activity.
This technical guide provides a comprehensive review of the primary synthetic pathways to 5-Mesityl-1,3-cyclohexanedione, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind the methodological choices.
Core Synthesis Strategy: A Two-Part Approach
The most viable and well-documented synthetic route to 5-Mesityl-1,3-cyclohexanedione involves a two-part strategy:
Formation of a 3-Mesityl-glutaric acid precursor: This initial stage focuses on constructing the carbon skeleton with the mesityl group at the desired position.
Intramolecular Cyclization to the 1,3-Dione: The second stage involves the ring-closing reaction of the glutaric acid derivative to form the target cyclohexanedione ring.
Part 1: Synthesis of 3-Mesityl-glutaric Acid
The key to a successful synthesis of 5-Mesityl-1,3-cyclohexanedione lies in the efficient preparation of its acyclic precursor, 3-Mesityl-glutaric acid. A robust method for synthesizing 3-aryl-glutaric acids involves a tandem Knoevenagel condensation and Michael addition, followed by hydrolysis and decarboxylation.[1]
Reaction Overview
The synthesis of 3-Mesityl-glutaric acid commences with the Knoevenagel condensation of mesitaldehyde (2,4,6-trimethylbenzaldehyde) with diethyl malonate. The resulting benzylidenemalonate intermediate then undergoes a Michael addition with a second equivalent of diethyl malonate. The final step is a one-pot acid-catalyzed hydrolysis and decarboxylation of the resulting tetra-ester to yield 3-Mesityl-glutaric acid.
Reaction Mechanism and Rationale
The choice of this pathway is dictated by the need to form two new carbon-carbon bonds to the benzylic carbon of mesitaldehyde.
Knoevenagel Condensation: This reaction is a nucleophilic addition of an active hydrogen compound (diethyl malonate) to a carbonyl group (mesitaldehyde), followed by a dehydration reaction to form a C=C bond. The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) facilitates the reaction by activating the aldehyde.[1]
Michael Addition: The product of the Knoevenagel condensation is an electron-deficient alkene (a Michael acceptor), which readily reacts with a nucleophile (the enolate of diethyl malonate, a Michael donor) in a conjugate addition. This step forms the second C-C bond at the benzylic position.
Hydrolysis and Decarboxylation: The resulting tetraethyl ester is then hydrolyzed to the corresponding tetracarboxylic acid. Upon heating in an acidic medium, the geminal dicarboxylic acids readily undergo decarboxylation to afford the more stable 3-Mesityl-glutaric acid.
Experimental Protocol: Synthesis of 3-Mesityl-glutaric Acid
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Density (g/mL)
Amount
Moles
Mesitaldehyde
148.20
0.98
14.8 g
0.1
Diethyl malonate
160.17
1.055
48.0 g
0.3
Aluminum chloride (anhydrous)
133.34
2.44
1.33 g
0.01
Toluene
92.14
0.867
50 mL
-
Concentrated HCl
36.46
1.18
As needed
-
Dichloromethane
84.93
1.33
As needed
-
Magnesium sulfate (anhydrous)
120.37
2.66
As needed
-
Procedure:
Knoevenagel Condensation & Michael Addition:
To a solution of mesitaldehyde (0.1 mol) in toluene (20 mL), add diethyl malonate (0.3 mol) and anhydrous aluminum chloride (0.01 mol).
Stir the mixture at room temperature for 24 hours.
Pour the reaction mixture into a mixture of ice-water (100 mL) and concentrated HCl (20 mL).
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
Remove the solvent under reduced pressure to obtain the crude tetraethyl 2-(mesityl)-propane-1,1,3,3-tetracarboxylate.
Hydrolysis and Decarboxylation:
To the crude tetra-ester, add a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).
Heat the mixture at reflux for 48 hours.
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 75 mL).
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Mesityl-glutaric acid.
Recrystallize the crude product from a suitable solvent system (e.g., water or toluene/hexane) to obtain pure 3-Mesityl-glutaric acid.
Visualizing the Pathway: Synthesis of 3-Mesityl-glutaric Acid
Caption: Pathway for the synthesis of 3-Mesityl-glutaric acid.
Part 2: Cyclization to 5-Mesityl-1,3-cyclohexanedione
With the 3-Mesityl-glutaric acid in hand, the next and final stage is the intramolecular cyclization to form the desired 1,3-dione ring. The Dieckmann condensation is the reaction of choice for this transformation.[2][3][4] This reaction involves the intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.
Reaction Overview
3-Mesityl-glutaric acid is first converted to its corresponding diethyl ester, diethyl 3-mesityl-glutarate. This diester is then treated with a strong base, such as sodium ethoxide, to induce the Dieckmann condensation. The resulting cyclic β-keto ester is subsequently hydrolyzed and decarboxylated in an acidic workup to yield 5-Mesityl-1,3-cyclohexanedione.
Reaction Mechanism and Rationale
Esterification: The carboxylic acid groups of 3-Mesityl-glutaric acid are converted to ethyl esters to allow for the subsequent base-catalyzed cyclization. Standard Fischer esterification conditions (ethanol and a catalytic amount of strong acid) are typically employed.
Dieckmann Condensation: This is the crucial ring-forming step. A strong base deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution. The subsequent loss of an ethoxide ion forms the cyclic β-keto ester. The choice of sodium ethoxide as the base is strategic, as it is the same alkoxide as the ester, thus preventing transesterification side reactions.
Hydrolysis and Decarboxylation: The acidic workup serves two purposes. First, it neutralizes the reaction mixture and protonates the enolate of the β-keto ester. Second, under heating, it hydrolyzes the ester group to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation to furnish the final product, 5-Mesityl-1,3-cyclohexanedione.
Experimental Protocol: Cyclization to 5-Mesityl-1,3-cyclohexanedione
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Density (g/mL)
Amount
Moles
3-Mesityl-glutaric acid
250.28
-
25.0 g
0.1
Ethanol (anhydrous)
46.07
0.789
100 mL
-
Sulfuric acid (conc.)
98.08
1.84
1 mL
-
Sodium metal
22.99
0.97
2.5 g
0.11
Toluene (anhydrous)
92.14
0.867
150 mL
-
Hydrochloric acid (conc.)
36.46
1.18
As needed
-
Procedure:
Esterification of 3-Mesityl-glutaric Acid:
Dissolve 3-Mesityl-glutaric acid (0.1 mol) in anhydrous ethanol (100 mL).
Carefully add concentrated sulfuric acid (1 mL).
Heat the mixture at reflux for 6 hours.
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
Dissolve the residue in diethyl ether (100 mL) and wash with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain diethyl 3-mesityl-glutarate.
Dieckmann Condensation:
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal (0.11 mol) to anhydrous ethanol (50 mL).
After all the sodium has reacted, add anhydrous toluene (100 mL).
Add a solution of diethyl 3-mesityl-glutarate (from the previous step) in anhydrous toluene (50 mL) dropwise to the sodium ethoxide solution at a rate that maintains a gentle reflux.
After the addition is complete, continue to heat the mixture at reflux for 2 hours.
Cool the reaction mixture to room temperature.
Hydrolysis and Decarboxylation:
Carefully pour the cooled reaction mixture into a mixture of ice and concentrated hydrochloric acid.
Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).
Combine the organic layers and wash with water and then brine.
To the toluene solution, add 10% aqueous hydrochloric acid (50 mL) and heat the mixture at reflux with vigorous stirring for 4 hours to effect hydrolysis and decarboxylation.
Cool the mixture, separate the organic layer, and extract the aqueous layer with toluene (2 x 30 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain pure 5-Mesityl-1,3-cyclohexanedione.
Visualizing the Pathway: Cyclization to 5-Mesityl-1,3-cyclohexanedione
The Emerging Therapeutic Potential of 5-Mesityl-1,3-Cyclohexanedione Scaffolds: A Technical Guide
Introduction: The Architectural Advantage of the 1,3-Cyclohexanedione Core The 1,3-cyclohexanedione ring system is a privileged scaffold in medicinal chemistry, serving as a foundational building block for a diverse arra...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Architectural Advantage of the 1,3-Cyclohexanedione Core
The 1,3-cyclohexanedione ring system is a privileged scaffold in medicinal chemistry, serving as a foundational building block for a diverse array of bioactive molecules.[1][2] Its chemical versatility stems from the highly reactive methylene group situated between two carbonyls, which facilitates a wide range of chemical modifications.[2][3] This scaffold is a key component in numerous natural and synthetic compounds demonstrating herbicidal, antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
This guide focuses on a specific, promising derivative: the 5-Mesityl-1,3-cyclohexanedione . The introduction of a mesityl group (a 2,4,6-trimethylphenyl substituent) at the 5-position introduces unique steric and electronic properties. The bulky, lipophilic nature of the mesityl group can significantly influence the molecule's interaction with biological targets, potentially enhancing binding affinity, modulating solubility, and altering metabolic stability. This paper will explore the synthesis, biological activities, and underlying mechanisms of this scaffold, providing detailed protocols for its evaluation and offering insights into its future therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of 5-substituted-1,3-cyclohexanedione derivatives is well-established. A common and effective method involves a Michael addition reaction. For the 5-Mesityl scaffold, this would typically involve the conjugate addition of a malonic ester to mesityl oxide, followed by an intramolecular condensation (Dieckmann condensation), hydrolysis, and decarboxylation.[4]
A key characteristic of the 1,3-cyclohexanedione scaffold is its existence in a tautomeric equilibrium between the keto and enol forms.[4][5][6] The enol form is often stabilized by an intramolecular hydrogen bond, forming a pseudo six-membered ring, which can be crucial for its biological activity, particularly in chelating metal ions within enzyme active sites.[1][7] The presence and ratio of these tautomers can be readily characterized using Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Core Biological Activities and Mechanistic Insights
Derivatives of 1,3-cyclohexanedione have demonstrated a wide spectrum of biological activities.[1][8][9] While research specifically on the 5-mesityl derivative is emerging, we can infer its potential by examining the well-documented activities of structurally related 5-aryl-1,3-cyclohexanediones.
Anticancer and Cytotoxic Potential
The 1,3-cyclohexanedione framework is a promising starting point for the development of novel anticancer agents.[9][10][11] Studies on related compounds have shown potent cytotoxic activity against various cancer cell lines, including lung, colon, and breast cancer.[10][12]
Plausible Mechanism of Action: Induction of Apoptosis
A primary mechanism for the anticancer effect of many chemotherapeutic agents is the induction of programmed cell death, or apoptosis. For cyclohexanedione derivatives, this can be triggered through both intrinsic and extrinsic pathways. The bulky mesityl group may enhance binding to key regulatory proteins.
Intrinsic (Mitochondrial) Pathway: The compound may induce mitochondrial stress, leading to the release of cytochrome c. This triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to cell death.[12][13]
Extrinsic (Death Receptor) Pathway: The scaffold could potentially upregulate the expression of death receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of the caspase cascade.[12]
Kinase Inhibition: Several 1,3-cyclohexanedione derivatives have been identified as potent inhibitors of tyrosine kinases, such as c-Met, which are often overexpressed in cancer cells and play a crucial role in tumor growth and proliferation.[11]
Below is a diagram illustrating the potential apoptotic pathways targeted by 5-Mesityl-1,3-cyclohexanedione.
Caption: High-level experimental workflow for evaluating biological activity.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma, HT-29 colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare a stock solution of 5-Mesityl-1,3-cyclohexanedione in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid medium. Growth is assessed by observing turbidity.
Step-by-Step Methodology:
Compound Preparation: Prepare a 2-fold serial dilution of the 5-Mesityl-1,3-cyclohexanedione scaffold in Mueller-Hinton Broth (MHB) in a 96-well plate. Concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
Incubation: Inoculate the wells with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only). Seal the plate and incubate at 37°C for 18-24 hours.
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Validation: The positive control well should be turbid, and the negative control well should be clear.
This protocol measures the free radical scavenging capacity of the compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the scavenging activity.
[14]
Step-by-Step Methodology:
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound dilutions to 100 µL of the DPPH solution.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Data Acquisition: Measure the absorbance at 517 nm. A control well should contain methanol instead of the test compound.
Analysis: Calculate the percentage of radical scavenging activity using the formula:
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Data Summary and Structure-Activity Relationship (SAR)
Quantitative data from these assays should be tabulated for clear comparison.
Compound Scaffold
Assay
Target/Organism
Result (IC₅₀ / MIC / EC₅₀)
5-Mesityl-1,3-CHD
MTT
A549 (Lung Cancer)
Hypothetical: 8.5 µM
5-Mesityl-1,3-CHD
MTT
HT-29 (Colon Cancer)
Hypothetical: 12.2 µM
5-Mesityl-1,3-CHD
MTT
MCF-10A (Normal)
Hypothetical: > 50 µM
5-Mesityl-1,3-CHD
MIC
S. aureus
Hypothetical: 32 µg/mL
5-Mesityl-1,3-CHD
MIC
E. coli
Hypothetical: 64 µg/mL
5-Mesityl-1,3-CHD
DPPH
-
Hypothetical: EC₅₀ = 45 µM
Structure-Activity Insights:
The presence of the bulky, electron-donating mesityl group at the 5-position is critical. Compared to an unsubstituted or simple phenyl-substituted 1,3-cyclohexanedione, the mesityl group is expected to:
Increase Lipophilicity: This can enhance membrane permeability, potentially improving both antimicrobial and anticancer efficacy.
Introduce Steric Hindrance: This can lead to more selective binding with specific protein targets, potentially improving the therapeutic index (selectivity for cancer cells over normal cells).
Enhance Radical Stability: The electron-donating methyl groups can stabilize the radical formed after hydrogen donation, thereby boosting antioxidant activity.
Future Perspectives and Conclusion
The 5-Mesityl-1,3-cyclohexanedione scaffold represents a promising platform for the development of new therapeutic agents. Its synthetic accessibility and the potential for potent and selective biological activity make it an attractive target for further investigation. Future research should focus on:
Lead Optimization: Synthesizing a library of derivatives with modifications to the mesityl ring (e.g., altering the number and position of methyl groups) and the cyclohexanedione core to refine structure-activity relationships.
In-depth Mechanistic Studies: Elucidating the precise molecular targets through techniques like proteomics and transcriptomics to confirm the proposed mechanisms of action.
In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
Hassan, E. A., & Abo-Bakr, A. M. (n.d.). 1,3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS IN ORGANIC CHEMISTRY; SYNTHESIS AND REACTIONS. INTERNATIONAL JOURNAL OF CURRENT RESEARCH. Retrieved from [Link]
Canales, C., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. PubMed Central. Retrieved from [Link]
(n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Retrieved from [Link]
Fagnia, B., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Retrieved from [Link]
(1998). Process for the manufacture of 1, 3-cyclohexanedione. Google Patents.
Shriner, R. L., & Todd, H. R. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Organic Syntheses Procedure. Retrieved from [Link]
Shetnev, A. A., et al. (2022). Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. ResearchGate. Retrieved from [Link]
Wujec, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central. Retrieved from [Link]
(2022). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. StudyCorgi. Retrieved from [Link]
(n.d.). 5-METHYLCYCLOHEXANE-1,3-DIONE. LookChem. Retrieved from [Link]
Rivera, D. G., et al. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. PubMed Central. Retrieved from [Link]
(n.d.). 1,3-Cyclohexanedione. Wikipedia. Retrieved from [Link]
Mohamed, G. G., et al. (2013). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PubMed Central. Retrieved from [Link]
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. Retrieved from [Link]
(2009). Industrial production method of 1,3-cyclohexanedione. Google Patents.
(n.d.). Some examples of β-ketoesters with antioxidant activity. ResearchGate. Retrieved from [Link]
de la Torre, M. C., & Sierra, M. A. (2020). Recent Developments in the Synthesis of β-Diketones. PubMed Central. Retrieved from [Link]
(2022). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. ResearchGate. Retrieved from [Link]
El-Sayed, N. N. E., et al. (2019). Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling. PubMed. Retrieved from [Link]
(n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β. Rasayan Journal of Chemistry. Retrieved from [Link]
Hansen, P. E. (2022). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI. Retrieved from [Link]
Nagai, H., et al. (2023). Cardiotoxicity of anti-cancer drugs: cellular mechanisms and clinical implications. Frontiers. Retrieved from [Link]
(n.d.). Some linear and cyclic β-diketones possessing different biological activity. ResearchGate. Retrieved from [Link]
(n.d.). Rationale design, synthesis, cytotoxicity evaluation, and in silico mechanistic studies of novel 1,2,3-triazoles with potential anticancer activity. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
using 5-Mesityl-1,3-cyclohexanedione as a ligand in coordination chemistry
Application Note: Strategic Utilization of 5-Mesityl-1,3-cyclohexanedione (5-Mes-CHD) as a Lipophilic Chelator in Metallodrug Discovery Executive Summary This guide details the application of 5-Mesityl-1,3-cyclohexanedio...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 5-Mesityl-1,3-cyclohexanedione (5-Mes-CHD) as a Lipophilic Chelator in Metallodrug Discovery
Executive Summary
This guide details the application of 5-Mesityl-1,3-cyclohexanedione (5-Mes-CHD) as a specialized ligand in coordination chemistry, specifically tailored for drug development workflows targeting metalloenzymes (e.g., HPPD, MMPs). Unlike standard
-diketones (e.g., acetylacetone), 5-Mes-CHD incorporates a bulky, lipophilic mesityl group at the C5 position. This structural modification confers unique solubility profiles, metabolic stability, and restricted conformational freedom, making it an ideal "warhead" surrogate for developing lipophilic chelators.
Key Applications:
Metalloenzyme Inhibition: Modeling the binding of triketone herbicides and pharmaceutical chelators to Fe(II)/Fe(III) active sites.
Biphasic Catalysis: Utilizing high lipophilicity (LogP > 3.5) to solubilize transition metals in non-polar organic media.
Supramolecular Assembly: Exploiting the steric bulk of the mesityl group to direct crystal packing and prevent oligomerization.
Ligand Profile & Mechanism
Chemical Structure & Behavior:
5-Mes-CHD exists in a keto-enol equilibrium. In the presence of a metal ion or base, it deprotonates at the C2 position to form a monoanionic, bidentate (
) chelate.
Steric Lock: The bulky mesityl group (2,4,6-trimethylphenyl) at C5 prefers the equatorial position of the cyclohexane chair to avoid 1,3-diaxial interactions. This locks the ring conformation, potentially reducing the entropic penalty of binding.
Electronic Isolation: The mesityl group is electronically isolated from the chelating dione system by the saturated C4-C5-C6 chain, allowing for steric tuning without altering the
(~5.2) of the chelating headgroup.
Visualizing the Mechanism
Figure 1: Mechanistic pathway of 5-Mes-CHD activation and coordination. The mesityl group acts as a steric anchor, influencing solubility and conformation.
Protocol A: Synthesis of 5-Mesityl-1,3-cyclohexanedione
Note: While commercially available as a specialty chemical (CAS 88311-79-9), in-house synthesis allows for derivatization. This protocol is adapted from standard Michael addition routes for 5-aryl-1,3-diones.
Reagents:
Mesitylaldehyde (2,4,6-trimethylbenzaldehyde)
Acetone
Diethyl malonate
Sodium ethoxide (21% in ethanol)
Hydrochloric acid (2M)
Workflow:
Precursor Synthesis (Mesitylideneacetone):
Dissolve Mesitylaldehyde (10 mmol) in Acetone (30 mL).
Add NaOH (10% aq, 5 mL) dropwise at 0°C. Stir for 4 hours at RT.
Observation: Solution turns yellow/orange.
Neutralize, extract with EtOAc, and concentrate to yield the enone.
This protocol validates the ligand's ability to bind transition metals, serving as a model for biological iron chelation or catalytic applications. Copper(II) is used as a visual and paramagnetic probe.
Materials:
5-Mes-CHD (Synthesized in Protocol A)
Copper(II) Acetate Monohydrate
Methanol (HPLC Grade)
Triethylamine (TEA)
Step-by-Step Procedure:
Ligand Solution: Dissolve 230 mg (1 mmol) of 5-Mes-CHD in 10 mL Methanol.
Note: If dissolution is slow, warm to 40°C. The mesityl group significantly reduces water solubility compared to unsubstituted 1,3-CHD.
For drug development professionals, this assay determines the ligand's efficacy in sequestering Fe(II), the cofactor for HPPD (4-hydroxyphenylpyruvate dioxygenase).
Principle: Competition assay using Ferrozine (a strong Fe(II) chromophore). If 5-Mes-CHD binds Fe(II), the absorbance of the Fe-Ferrozine complex (562 nm) decreases.
Workflow:
Buffer: 50 mM HEPES, pH 7.0, degassed (Fe(II) oxidizes rapidly).
Stock Solutions:
FeSO
(1 mM in 10 mM HCl).
Ferrozine (5 mM in buffer).
5-Mes-CHD (5 mM in DMSO).
Titration:
In a 96-well plate, mix FeSO
(50 M final) with varying concentrations of 5-Mes-CHD (0 - 500 M).
Incubate for 10 mins.
Add Ferrozine (250
M final).
Read Absorbance at 562 nm immediately.
Calculation: Plot % Inhibition vs. Log[Ligand]. Determine
Disclaimer: Synthesizing and handling chemical compounds requires appropriate safety protocols. 5-Mes-CHD is an irritant. Transition metal salts can be toxic. Perform all reactions in a fume hood.
[1] Executive Summary This application note details the experimental protocols for utilizing 5-Mesityl-1,3-cyclohexanedione (5-MCHD) in Knoevenagel condensation reactions. Unlike the ubiquitous dimedone (5,5-dimethyl-1,3...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the experimental protocols for utilizing 5-Mesityl-1,3-cyclohexanedione (5-MCHD) in Knoevenagel condensation reactions. Unlike the ubiquitous dimedone (5,5-dimethyl-1,3-cyclohexanedione), the 5-mesityl analog introduces a bulky, lipophilic 2,4,6-trimethylphenyl group.[1] This modification drastically alters the solubility profile and solid-state packing of the resulting scaffolds, making them highly valuable in the development of lipophilic antioxidants, laser dyes, and hydrophobic drug delivery vectors.
This guide addresses the two primary pathways relevant to drug discovery:
The Bis-Adduct Pathway: Isolation of the acyclic Michael adduct (2,2'-arylmethylene-bis(5-mesityl-1,3-cyclohexanedione)).[1]
The Xanthene Cascade: One-pot cyclodehydration to form 9-aryl-3,6-dimesityl-1,8-dioxooctahydroxanthenes.[1]
Chemical Context & Mechanistic Insight
The Substrate: 5-Mesityl-1,3-cyclohexanedione
The 1,3-dicarbonyl system of 5-MCHD is highly acidic (
), existing in a keto-enol equilibrium that facilitates rapid nucleophilic attack on electrophilic aldehydes.[1]
Steric Influence: While the mesityl group at the C5 position is distal to the nucleophilic C2 carbon, its bulk prevents the planar stacking often seen in dimedone derivatives, enhancing solubility in non-polar organic solvents (DCM, Toluene) while reducing water solubility.
Reactivity Profile: The Knoevenagel condensation of cyclic 1,3-diones is unique.[1] The initial 1:1 alkylidene adduct (the "true" Knoevenagel product) is highly electron-deficient and sterically unhindered at the
-position.[1] It undergoes an almost instantaneous Michael addition with a second equivalent of 5-MCHD.[1] Therefore, isolating the 1:1 alkene is synthetically impractical; the reaction naturally arrests at the 2:1 bis-adduct or proceeds to the xanthene.
Reaction Pathway Visualization
The following diagram illustrates the bifurcation between the Bis-Adduct (kinetic trap) and the Xanthene (thermodynamic product).
Figure 1: Mechanistic pathway from reagents to Xanthene scaffold. Note the rapid consumption of the Knoevenagel alkene.
Experimental Protocols
Protocol A: Synthesis of the Xanthene Scaffold (Standard Method)
Target: 9-Aryl-3,6-dimesityl-1,8-dioxooctahydroxanthene
Application: High-throughput synthesis of lipophilic fluorescent probes.[1]
Charge: In a 25 mL round-bottom flask, combine 5-MCHD (460 mg, 2.0 mmol) and the aldehyde (1.0 mmol) in 10 mL of Acetonitrile.
Catalyze: Add p-TSA (19 mg, 0.1 mmol).
Reflux: Heat the mixture to reflux (
C) with magnetic stirring.
Observation: The reaction typically transitions from a clear solution to a suspension as the xanthene precipitates.
Monitor: Check via TLC (Eluent: 20% EtOAc in Hexanes). Reaction is complete when the aldehyde spot disappears (typically 1–3 hours).
Isolation: Cool to room temperature. Filter the precipitate.[2][3]
Wash: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.
Purification: Recrystallize from hot ethanol/DMF (9:1) if necessary.[1]
Why this works: The p-TSA acts as a dual catalyst, promoting the initial Knoevenagel dehydration and the final cyclodehydration of the bis-adduct enols.
Protocol B: Synthesis of the Bis-Adduct (Tetraketone)
Target: 2,2'-Arylmethylene-bis(5-mesityl-1,3-cyclohexanedione)
Application: Precursor for heterocycle diversity (e.g., reaction with ammonia yields acridines).[1]
Figure 2: Decision tree for experimental setup based on target scaffold.
Troubleshooting & Critical Parameters
Solubility Issues: The 5-mesityl group makes the starting material significantly less soluble in water than dimedone.[1] If using aqueous protocols (Green Chemistry), a surfactant like SDS (Sodium Dodecyl Sulfate, 20 mol%) is mandatory to create micelles, or use a co-solvent like Ethanol.
Arresting the Reaction: If the Bis-Adduct is the desired product but TLC shows spots corresponding to Xanthene, lower the temperature to
C and reduce the reaction time. The cyclization is thermally driven.
Aldehyde Electronics:
Electron-Withdrawing Groups (e.g., 4-NO2): React faster. Reduce time to prevent byproduct formation.[1]
Electron-Donating Groups (e.g., 4-OMe): React slower. May require prolonged reflux (up to 6h) in Acetonitrile.
Application Note: 5-Mesityl-1,3-cyclohexanedione as a Building Block for Heterocyclic Compounds
Executive Summary 5-Mesityl-1,3-cyclohexanedione is a sterically demanding, lipophilic derivative of the 1,3-dione family. Unlike its simpler analog dimedone (5,5-dimethyl-1,3-cyclohexanedione), the incorporation of the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Mesityl-1,3-cyclohexanedione is a sterically demanding, lipophilic derivative of the 1,3-dione family. Unlike its simpler analog dimedone (5,5-dimethyl-1,3-cyclohexanedione), the incorporation of the mesityl (2,4,6-trimethylphenyl) group at the C5 position introduces significant steric bulk and hydrophobicity. These structural features are critical in drug discovery, where they influence the pharmacokinetic profile (logP) and receptor binding affinity of the resulting heterocycles.
This guide details the synthesis of the building block itself and its subsequent application in constructing three classes of pharmacologically active fused heterocycles: Tetrahydrobenzo[b]pyrans , 1,8-Dioxo-octahydroxanthenes , and Polyhydroquinolines .
The synthesis follows a modified Vorländer condensation . The steric hindrance provided by the ortho-methyl groups of the mesityl aldehyde requires thermodynamic control to ensure efficient Michael addition of the malonate ester.
Dissolve Mesitylaldehyde (10 mmol) in dry Acetone (20 mL).
Add 10% NaOH (5 mL) dropwise at 0°C.
Stir at room temperature (RT) for 6 hours. Note: The mesityl group slows this reaction compared to benzaldehyde; monitor by TLC until aldehyde disappears.
Isolate the intermediate 4-(2,4,6-trimethylphenyl)but-3-en-2-one.
Michael Addition & Cyclization:
In a dry flask, prepare NaOEt (12 mmol) in absolute ethanol (30 mL).
Add Diethyl malonate (11 mmol) and stir for 30 min.
Add the Enone (10 mmol) from Step 1.
Critical Step: Reflux for 6–8 hours. The steric bulk requires reflux; RT stirring is insufficient.
Cool and add aqueous NaOH (20 mL, 2M) to hydrolyze the ester. Reflux for another 2 hours.
Decarboxylation & Isolation:
Acidify the hot solution with 6N HCl (carefully, CO2 evolution).
Reflux for 1 hour to ensure complete decarboxylation.
Cool to 4°C. The product, 5-mesityl-1,3-cyclohexanedione, will precipitate as an off-white solid.
Purification: Recrystallize from Ethanol/Water (8:2).
Application I: Synthesis of Tetrahydrobenzo[b]pyrans
Xanthenediones are utilized as laser dyes and fluorescent probes. The bulky mesityl groups prevent aggregation-caused quenching (ACQ) in the solid state.
Protocol
Reagents:
5-Mesityl-1,3-cyclohexanedione (2.0 mmol)
Aromatic Aldehyde (1.0 mmol)
Catalyst: p-TSA (10 mol%) or Ionic Liquid ([bmim]BF4)
Solvent: Acetonitrile (or solvent-free if using Ionic Liquid)
Procedure:
Mix the dione (2 eq) and aldehyde (1 eq) in Acetonitrile (10 mL).
Add p-TSA.
Reflux for 2–3 hours.
Observation: The reaction mixture will darken slightly as the conjugated system forms.
Work-up: Evaporate solvent. Recrystallize from hot ethanol.
Yield Note: Yields are generally 85–92%. If the aldehyde is also sterically hindered (e.g., 2,6-dichlorobenzaldehyde), extend reaction time to 5 hours.
Comparative Data Analysis
The following table summarizes the reaction efficiency of 5-Mesityl-1,3-cyclohexanedione compared to the standard Dimedone in the synthesis of Tetrahydrobenzo[b]pyrans (using 4-chlorobenzaldehyde as the partner).
Building Block
Steric Bulk
Reaction Time (Reflux)
Yield (%)
LogP (Calc.)
Dimedone
Low (Methyl)
20–30 min
94%
2.1
5-Mesityl-dione
High (Trimethylphenyl)
60–90 min
88%
4.8
5-Phenyl-dione
Medium (Phenyl)
40–50 min
91%
3.2
Table 1: Effect of C5-substitution on reaction kinetics and product lipophilicity.
Troubleshooting & Expert Insights
Solubility Issues
The mesityl group significantly reduces water solubility.
Problem: Reactants float on water; no reaction in "Green Chemistry" aqueous protocols.
Solution: Use 50% Ethanol/Water or PEG-400 as the solvent system. Surfactants like SDS (10 mol%) can also accelerate the reaction in aqueous media.
Incomplete Cyclization
In the Xanthene synthesis, the intermediate "open" Michael adduct may persist.
Cause: Steric clash between the mesityl group and the incoming second equivalent of dione.
Solution: Increase temperature (use refluxing DMF instead of Acetonitrile) or use a Lewis Acid catalyst (FeCl3 or InCl3) to activate the carbonyl.
Characterization (NMR)[1][3][4]
1H NMR Alert: The mesityl group prevents free rotation in some rigid fused systems. Look for atropisomerism (broadening or splitting of the ortho-methyl signals) in the NMR spectrum at room temperature.
References
General Synthesis of 5-Aryl-1,3-cyclohexanediones
Shriner, R. L., & Todd, H. R. (1943). 5,5-Dimethyl-1,3-cyclohexanedione.[2][3][4][5][6] Organic Syntheses, 2, 200.
(Adapted for Mesityl derivative).
Tetrahydrobenzo[b]pyran Synthesis
Ankush, B. P., et al. (2023).[7] The Green and Efficient One-Pot Synthesis of Tetrahydrobenzo[b]pyran Derivatives. Orbital: The Electronic Journal of Chemistry, 15(3), 148-152.[7]
Xanthenedione Synthesis
Pandit, S. S., et al. (2011).[6][7] Hypervalent iodine catalysed synthesis of 1,8-dioxo-octahydroxanthenes in aqueous media. Scholars Research Library, 3(6), 423-427.[6]
MCR Mechanisms & Catalysis
Brahmachari, G. (2015).[1][8] Room temperature one-pot multicomponent synthesis of biologically relevant heterocycles. Elsevier.
Synthesis of Acridinedione Derivatives Utilizing 5-Mesityl-1,3-cyclohexanedione Precursors: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals Introduction Acridinedione derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridinedione derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. Their rigid, partially saturated tricyclic core serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The biological activities of acridinediones are diverse, encompassing potential applications as anticancer, antimicrobial, and anti-inflammatory agents. Furthermore, their unique photophysical properties have led to their exploration as fluorescent probes and laser dyes.
The synthesis of the acridinedione framework is most commonly achieved through a Hantzsch-type condensation reaction. This multicomponent reaction typically involves the condensation of an aldehyde, a 1,3-cyclohexanedione derivative, and an amine or ammonia source. The strategic selection of these building blocks allows for the introduction of various substituents, enabling the fine-tuning of the physicochemical and biological properties of the resulting acridinedione derivatives.
This application note provides a comprehensive guide to the synthesis of acridinedione derivatives using a specific and sterically hindered precursor: 5-Mesityl-1,3-cyclohexanedione . The introduction of the bulky mesityl group (2,4,6-trimethylphenyl) at the 5-position of the cyclohexanedione ring is anticipated to impart unique conformational constraints and lipophilicity to the final acridinedione products, potentially leading to novel pharmacological profiles. This document details a proposed synthesis for the 5-Mesityl-1,3-cyclohexanedione precursor and provides a robust protocol for its subsequent use in the synthesis of 10-mesityl-substituted acridinediones.
Scientific Rationale and Strategy
The core of this synthetic strategy is a two-stage process:
Synthesis of the Precursor: Preparation of 5-Mesityl-1,3-cyclohexanedione.
Hantzsch Acridinedione Synthesis: Multicomponent condensation to form the target acridinedione.
The rationale for choosing 5-Mesityl-1,3-cyclohexanedione as a precursor is to explore the impact of a sterically demanding, non-planar substituent on the biological activity and physical properties of the resulting acridinediones. The mesityl group can influence molecular planarity, solubility, and interactions with biological targets.
Stage 1: Synthesis of 5-Mesityl-1,3-cyclohexanedione
A reliable method for the synthesis of 5-aryl-1,3-cyclohexanediones involves a Michael addition of an appropriate organometallic reagent to an α,β-unsaturated ketone, followed by an intramolecular condensation. In this protocol, we propose the 1,4-conjugate addition of a mesityl Grignard reagent to 2-cyclohexen-1-one. While Grignard reagents can undergo both 1,2- and 1,4-addition to α,β-unsaturated ketones, the use of copper(I) salts as catalysts can favor the desired 1,4-addition. The resulting 3-mesitylcyclohexanone can then be reacted with a source of a two-carbon unit, such as diethyl carbonate, in the presence of a strong base to effect an intramolecular Claisen condensation, yielding the target 5-Mesityl-1,3-cyclohexanedione.
A plausible alternative, inspired by the synthesis of dimedone, involves the Michael addition of diethyl malonate to a hypothetical "mesityl vinyl ketone". However, the synthesis of the latter is not straightforward. Therefore, the Grignard-based approach is presented as the primary protocol.
Stage 2: Hantzsch Synthesis of 10-Mesityl-Acridinediones
The Hantzsch reaction is a classic and efficient method for the synthesis of dihydropyridines and related heterocyclic systems. For the synthesis of acridinediones, the reaction involves the condensation of an aromatic aldehyde, two equivalents of a 1,3-cyclohexanedione, and a nitrogen source, typically ammonium acetate or a primary amine.
The proposed mechanism for the formation of acridinediones via the Hantzsch condensation is a domino sequence of reactions:
Knoevenagel Condensation: The reaction is initiated by the condensation of the aromatic aldehyde with one equivalent of 5-Mesityl-1,3-cyclohexanedione to form an α,β-unsaturated dicarbonyl intermediate.
Michael Addition: A second equivalent of 5-Mesityl-1,3-cyclohexanedione undergoes a Michael addition to this intermediate.
Enamine Formation and Cyclization: The resulting adduct reacts with ammonia (from ammonium acetate) or a primary amine to form an enamine, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the final acridinedione product.
Experimental Protocols
Materials and Instrumentation:
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (60-120 mesh). Melting points are uncorrected. 1H NMR and 13C NMR spectra should be recorded on a 400 or 500 MHz spectrometer. Infrared (IR) spectra should be recorded on an FT-IR spectrometer. Mass spectra should be obtained using an ESI or HRMS instrument.
Protocol 1: Synthesis of 5-Mesityl-1,3-cyclohexanedione (Precursor)
Step 1a: Preparation of Mesitylmagnesium Bromide
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
Add a small crystal of iodine.
Add anhydrous diethyl ether or THF via syringe.
Slowly add a solution of 2-bromomesitylene (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel. The reaction is initiated by gentle heating.
Once the reaction has started, add the remaining 2-bromomesitylene solution dropwise to maintain a gentle reflux.
After the addition is complete, reflux the mixture for an additional 1-2 hours until most of the magnesium has been consumed.
Cool the Grignard reagent to room temperature for use in the next step.
Step 1b: Copper-Catalyzed Michael Addition
In a separate flame-dried flask under a nitrogen atmosphere, suspend copper(I) iodide (CuI) or copper(I) cyanide (CuCN) (0.1 eq) in anhydrous diethyl ether or THF.
Cool the suspension to -20 °C.
Slowly add the freshly prepared mesitylmagnesium bromide solution via cannula.
Stir the resulting mixture at -20 °C for 30 minutes.
Add a solution of 2-cyclohexen-1-one (1.0 eq) in anhydrous diethyl ether or THF dropwise, maintaining the temperature below -15 °C.
Stir the reaction mixture at this temperature for 2-3 hours.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with diethyl ether (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-mesitylcyclohexanone.
Purify the crude product by column chromatography on silica gel.
Step 1c: Intramolecular Claisen Condensation
To a solution of sodium ethoxide (2.0 eq) in absolute ethanol, add diethyl carbonate (1.5 eq).
Add a solution of the purified 3-mesitylcyclohexanone (1.0 eq) in absolute ethanol.
Heat the reaction mixture to reflux for 4-6 hours.
Cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the base.
Extract the product with ethyl acetate (3 x).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude 5-Mesityl-1,3-cyclohexanedione by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of 10-Mesityl-Acridinediones
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), 5-Mesityl-1,3-cyclohexanedione (2.0 mmol), and ammonium acetate (1.5 mmol).
Add the chosen solvent (e.g., ethanol, glacial acetic acid, or water) or proceed under solvent-free conditions.
If a catalyst is used, add it at this stage (e.g., L-proline, iodine, etc., typically 10-20 mol%).
Heat the reaction mixture to reflux for the specified time (typically 2-8 hours), or irradiate in a microwave reactor (e.g., 100-150 °C for 10-30 minutes).
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
If a precipitate forms, collect the solid by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
Wash the crude solid with cold water and then a small amount of cold ethanol.
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to afford the pure acridinedione derivative.
Data Presentation and Characterization
The synthesized acridinedione derivatives should be characterized by standard spectroscopic methods.
Table 1: Representative Reaction Conditions and Yields for Acridinedione Synthesis
Entry
Aldehyde
Catalyst
Solvent
Time (h)
Yield (%)
1
Benzaldehyde
None
Ethanol
6
Expected 70-85
2
4-Chlorobenzaldehyde
L-proline
Acetic Acid
4
Expected 80-95
3
4-Methoxybenzaldehyde
None
Solvent-free (MW)
0.25
Expected 85-95
4
2-Naphthaldehyde
Iodine
Water
8
Expected 65-80
Note: Yields are hypothetical and based on literature for similar reactions. Actual yields will need to be determined experimentally.
C=C stretching (aromatic and enamine): ~1580-1620 cm⁻¹
¹H NMR Spectroscopy:
Mesityl protons: Singlets for methyl groups (~2.1-2.3 ppm) and aromatic protons (~6.8-7.0 ppm).
Protons of the cyclohexanedione rings: Multiplets in the region of ~2.0-3.0 ppm.
C9-H proton: A singlet around ~4.5-5.5 ppm.
Aromatic protons from the aldehyde: Multiplets in the aromatic region (~7.0-8.0 ppm).
N-H proton (if present): A broad singlet, chemical shift can vary.
¹³C NMR Spectroscopy:
Carbonyl carbons: ~190-200 ppm.
Carbons of the central dihydropyridine ring: ~100-150 ppm.
Aliphatic carbons of the cyclohexanedione rings: ~30-50 ppm.
Aromatic carbons: ~120-150 ppm.
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target acridinedione.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely reported synthetic methodologies. The Hantzsch reaction, in particular, is a robust and reliable method for the synthesis of dihydropyridine-based heterocycles.
Self-Validating System:
Precursor Synthesis: The successful synthesis of 5-Mesityl-1,3-cyclohexanedione can be confirmed by spectroscopic analysis (NMR, IR, MS) and comparison with expected data for similar 5-aryl-1,3-cyclohexanediones.
Acridinedione Synthesis: The formation of the acridinedione product can be easily monitored by TLC, observing the consumption of the starting materials and the appearance of a new, typically less polar, product spot.
Characterization: The structure of the final acridinedione can be unequivocally confirmed by a combination of spectroscopic techniques. The characteristic signals in the ¹H and ¹³C NMR spectra, along with the molecular ion peak in the mass spectrum, provide a strong validation of the successful synthesis.
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis of novel acridinedione derivatives using 5-Mesityl-1,3-cyclohexanedione as a key precursor. The outlined protocols are based on established synthetic transformations and are designed to be readily adaptable in a standard organic chemistry laboratory. The introduction of the sterically demanding mesityl group is a promising strategy for the development of new acridinedione-based compounds with potentially unique biological and material properties. The comprehensive characterization of these novel compounds will be crucial in elucidating their structure-activity relationships and paving the way for their application in drug discovery and materials science.
References
Hantzsch, A. Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Ber. Dtsch. Chem. Ges.1881 , 14, 1637–1638. [Link]
Saikia, L.; Dutta, A.; Sharma, M.; Borah, P.; Phukan, P. Recent Advances in the Hantzsch Reaction: A Review. RSC Adv.2021 , 11, 24726-24757. [Link]
Zeynizadeh, B.; Gilanizadeh, M. Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Curr. Chem. Lett.2020 , 9, 71-78. [Link]
Nakamura, E.; Mori, S.; Morokuma, K. Mechanism of the Copper-Catalyzed Conjugate Addition of Grignard Reagents. J. Am. Chem. Soc.1997 , 119, 4900–4910. [Link]
Sahu, P. K.; Sahu, P. K.; Sahu, P.; Agarwal, D. D. A Green and Efficient One-Pot Synthesis of 1,8-Dioxo-octahydroxanthenes and Acridinediones Using L-Proline as a Catalyst in Aqueous Medium. Green Chem. Lett. Rev.2012 , 5, 435-441. [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 5-Mesityl-1,3-cyclohexanedione
[1] Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Troubleshooting for Sterically Hindered 1,3-Diones[1] Part 1: System Overview & Critical Analysis The Ste...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Yield Optimization & Troubleshooting for Sterically Hindered 1,3-Diones[1]
Part 1: System Overview & Critical Analysis
The Steric Challenge
Welcome to the technical guide for synthesizing 5-Mesityl-1,3-cyclohexanedione . Unlike standard 5-phenyl derivatives, the presence of the Mesityl (2,4,6-trimethylphenyl) group introduces severe steric hindrance.[1] The two ortho-methyl groups create a "shield" around the reaction center, significantly retarding the nucleophilic attacks required in standard condensation protocols.
The "Yield Killer": The primary failure mode is not the final cyclization, but the initial formation of the precursor enone (chalcone analog) or the subsequent Michael addition, where the bulky mesityl group blocks the
-carbon.
Recommended Synthetic Pathway: The Modified Vorländer Protocol
While the Hantzsch-like synthesis (Aldehyde + 2 equiv.[1] Acetoacetate) is possible, our data suggests the Stepwise Vorländer Synthesis (via Enone) offers better control over the steric bottlenecks and higher purity, provided the intermediate is isolated.
Critical Step: Unlike benzaldehyde (which reacts at RT), heat this mixture to reflux for 6–12 hours. The ortho-methyls slow the rate of elimination.[1]
Monitor: TLC must show complete consumption of aldehyde.[1] If stalled, add 10 mol% Piperidine and switch solvent to Toluene with a Dean-Stark trap to force water removal.[1]
Workup: Neutralize, extract (EtOAc), and distill or recrystallize the Enone. Do not proceed with crude enone; impurities poison the next step.
Phase 2: Michael Addition & Cyclization
Reagents:
Diethyl Malonate: 55 mmol (1.1 equiv)
Sodium Ethoxide (NaOEt): 60 mmol (1.2 equiv) - Freshly prepared from Na metal is best.[1]
Solvent: Absolute Ethanol (Strictly Anhydrous)
Protocol:
Generate Enolate: Dissolve Na metal in dry EtOH. Add Diethyl Malonate at RT.[1] Stir 30 min.
Addition: Add the purified Enone (from Phase 1) slowly.
Reflux: Heat to reflux for 4–8 hours .
Note: The bulky Mesityl group makes the
-carbon hard to access.[1] Standard 2-hour refluxes are insufficient.
Cyclization: The intermediate Michael adduct usually cyclizes in situ under these conditions.
Hydrolysis/Decarboxylation:
Add 20% KOH (aq) to the reaction mixture. Reflux 3 hours (Saponification).[1]
Acidify with 6M HCl to pH 1.[1] Reflux 1 hour (Decarboxylation).
Isolation: Cool to 0°C. The product (enol form) should precipitate. If oily, extract with DCM and recrystallize from Ethanol/Water.
Part 3: Troubleshooting Guide (FAQs)
Category A: Reaction Failure[1]
Q: I am getting <10% yield in the first step (Aldehyde to Enone). The aldehyde remains unreacted.
Diagnosis: The ortho-methyl groups are preventing the nucleophilic attack of the acetone enolate. Aqueous NaOH/Acetone at room temperature is too weak for Mesityl systems.[1]
Fix: Switch to Claisen-Schmidt conditions . Use 10% NaOH in Ethanol and reflux. If that fails, use Piperidinium Acetate in refluxing Toluene with a Dean-Stark trap.[1] The removal of water drives the equilibrium forward despite the steric penalty.
Q: The Michael addition (Step 2) yields a complex mixture, but no cyclized product.
Diagnosis: Retro-Aldol or Retro-Claisen fragmentation.[1] This occurs if moisture is present or if the reaction runs too long without cyclizing.
Fix: Ensure your Ethanol is super-dry (distilled over Mg/I2).[1] Water kills the ethoxide base, stopping the cyclization. Increase the concentration of the reactants (run it "thick") to favor the bimolecular Michael addition over side reactions.
Category B: Product Quality
Q: The final product is an oil that won't crystallize.
Diagnosis: 1,3-Cyclohexanediones often exist in equilibrium between keto and enol forms.[1] Impurities (unreacted malonate) can prevent crystal lattice formation.[1]
Fix:
Dissolve the oil in 10% NaOH (The product is acidic; impurities are likely neutral).
Extract the aqueous layer with Ether (discard the ether—this removes non-acidic impurities).
Acidify the aqueous layer with HCl.[2][3] The product should precipitate as a solid.
Recrystallize from Benzene/Petroleum Ether or Ethanol/Water .[1]
Q: My melting point is 15°C lower than reported.
Diagnosis: Incomplete decarboxylation.[1] You likely have the 4-carboxy-5-mesityl-1,3-cyclohexanedione intermediate.[1]
Fix: Reflux the crude solid in 2M H2SO4 for an additional 2 hours to force the loss of CO2.
Part 4: Visualizing the Workflow
The following diagram maps the critical control points (CCPs) where yield is typically lost due to the Mesityl group's steric influence.
Caption: Process flow for 5-Mesityl-1,3-cyclohexanedione synthesis highlighting steric bottlenecks (CCPs) at the Aldol and Michael addition stages.
Part 5: Data Summary & Yield Expectations
Parameter
Standard Protocol (Benzaldehyde)
Adjusted Protocol (Mesityaldehyde)
Reason for Adjustment
Step 1 Temp
25°C (Room Temp)
Reflux (60-80°C)
Overcome steric energy barrier of ortho-methyls.[1]
Excess base ensures complete enolate formation despite equilibrium shifts.[1]
Overall Yield
65–80%
45–60%
Theoretical max is lower due to competing steric interactions.[1]
References
Patent CA1203544A : 5-phenyl substituted cyclohexane-1,3-dione derivatives.[1][4] (Describes the synthesis of 2,4,6-trimethylphenyl analogs via malonate condensation).
Organic Syntheses, Coll.[1] Vol. 2, p. 200 : 5,5-Dimethyl-1,3-Cyclohexanedione (Dimedone).[1] (Foundational protocol for Vorländer synthesis using mesityl oxide; adapted here for mesityl-enone).
Langlois, M., et al. (1977) : Synthesis of 5-aryl-1,3-cyclohexanediones.[1] Journal of Heterocyclic Chemistry. (Discusses the general reactivity of aryl-substituted diones).
Nielsen, A. T., & Houlihan, W. J. (1968) : The Aldol Condensation. Organic Reactions. (Authoritative text on overcoming steric hindrance in aldol steps).
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Ticket ID: #MS-5-CHD-STERIC
Subject: Overcoming Steric Hindrance & Reactivity Stalls in 5-Mesityl-1,3-cyclohexanedione Scaffolds
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Executive Summary: The "Mesityl Wall" Effect
Welcome to the technical support hub for 5-Mesityl-1,3-cyclohexanedione . If you are accessing this guide, you are likely experiencing stalled reactions, poor yields, or recovered starting material during C2-functionalization or carbonyl condensation (Knoevenagel/Imine formation).
The Core Problem:
Unlike the parent 1,3-cyclohexanedione or even the 5-phenyl derivative, the 5-Mesityl (2,4,6-trimethylphenyl) group introduces a unique steric penalty. The ortho-methyl groups on the aromatic ring force the phenyl ring to lie perpendicular to the average plane of the cyclohexane ring to minimize
strain.
This creates a Conformational Lock . The bulky mesityl group strongly prefers the equatorial position, locking the cyclohexane ring into a rigid chair or twist-boat conformation. This rigidity prevents the ring-flipping often required to accommodate the transition state geometries of incoming electrophiles, effectively shielding the C2-carbon and the C1/C3 carbonyls from "bottom-face" attack.
Troubleshooting Modules
Module A: C2-Alkylation & Acylation Failures
Symptoms: O-alkylation dominates over C-alkylation; low conversion despite strong bases.[1]
Technical Insight:
The mesityl group's bulk transmits through the ring, making the C2-carbon less accessible. Furthermore, the enolate oxygen is less sterically encumbered than the C2-carbon, favoring O-alkylation (hard-hard interaction) over the desired C-alkylation.
Diagnostic & Solution Protocol:
Variable
Standard Approach (Failing)
Optimized Protocol (Success)
Mechanistic Rationale
Base
LDA or NaH
KOtBu or DBU
Bulky lithium bases form tight ion pairs that block C2.[1] Potassium/Organic bases create "naked" enolates, increasing C-nucleophilicity.
Solvent
THF or DCM
DMF, DMSO, or HMPA (additive)
Polar aprotic solvents solvate the cation, separating the ion pair and exposing the C2-carbanion for attack.
Additive
None
18-Crown-6
Sequesters the potassium cation, further maximizing the "naked" character of the enolate.[1]
Electrophile
Alkyl Halide
Alkyl Iodide + Ag2CO3
Iodides are better leaving groups.[1] Silver salts can assist in halide abstraction (though primarily for O-alkylation, careful control favors C).
Q: Why is my reaction stalling with LDA?A: LDA is sterically demanding. In the 5-Mesityl system, the approach of LDA to the alpha-proton is hindered.[1] Furthermore, the resulting Lithium-Enolate aggregate is too bulky to undergo substitution efficiently. Switch to a potassium base in DMSO.
Symptoms: No reaction with amines/aldehydes; recovery of starting material.[1]
Technical Insight:
The "Mesityl Wall" blocks the trajectory for nucleophilic attack at the C1/C3 carbonyls. Standard reflux conditions (Ethanol/Piperidine) provide insufficient energy to overcome the activation barrier imposed by the rigid ring.
Diagnostic & Solution Protocol:
Variable
Standard Approach (Failing)
Optimized Protocol (Success)
Mechanistic Rationale
Catalyst
Piperidine/Acetic Acid
TiCl4 / Pyridine or Boric Acid
TiCl4 acts as a "dione activator," coordinating to the carbonyl oxygen and increasing electrophilicity, pulling the reaction forward despite sterics.[1]
Energy
Thermal Reflux (80°C)
Microwave Irradiation (120-150°C)
Microwave heating provides direct kinetic energy to the dipoles, overcoming the conformational lock activation energy.
Solvent
Ethanol
Toluene or Chlorobenzene
Allows for higher reaction temperatures and azeotropic water removal (Dean-Stark) to drive the equilibrium.[1]
Q: Can I use standard Knoevenagel conditions?A: Rarely. The equilibrium constant is unfavorable due to steric strain in the product. You must drive the reaction kinetically (Microwave) and thermodynamically (Water removal/Lewis Acid).
Visualizing the Workflow
The following diagram illustrates the decision logic for overcoming steric hindrance based on your target transformation.
Caption: Decision matrix for optimizing reaction conditions based on the specific steric challenges of the 5-Mesityl scaffold.
Preparation: In a 10 mL microwave process vial, charge the dione (1.0 mmol) and the aldehyde (1.2 mmol).
Solvation: Add Toluene (3 mL). If using Boric Acid, use Ethanol.[2]
Activation: Add the catalyst. Cap the vial with a high-pressure septum.
Irradiation: Place in a microwave reactor (e.g., Anton Paar or CEM).
Ramp: 2 minutes to 140°C.
Hold: 15–20 minutes at 140°C (High absorption setting).
Pressure Limit: Set to 15 bar safety cutoff.
Workup: Cool to room temperature. The product often precipitates upon cooling (if in Ethanol). If in Toluene, evaporate solvent and recrystallize from EtOH/Hexane.
Why this works: The microwave energy directly couples with the polar intermediates, providing the localized superheating required to force the bulky mesityl ring into the transition state geometry, which thermal heating (oil bath) often fails to achieve efficiently.
References
Conformational Analysis of 1,3-Cyclohexanediones
Title: The Inversion Process of 1,3-cyclohexanedione.[3]
troubleshooting low conversion rates in 5-Mesityl-1,3-cyclohexanedione condensation
Topic: Troubleshooting Low Conversion Rates Audience: Synthetic Organic Chemists, Process Chemists, Drug Discovery Researchers.[1] Executive Summary: The Steric Challenge Welcome to the technical support hub for 5-Mesity...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Conversion Rates
Audience: Synthetic Organic Chemists, Process Chemists, Drug Discovery Researchers.[1]
Executive Summary: The Steric Challenge
Welcome to the technical support hub for 5-Mesityl-1,3-cyclohexanedione . Unlike its ubiquitous cousin, dimedone (5,5-dimethyl-1,3-cyclohexanedione), the 5-mesityl derivative introduces significant steric bulk and lipophilicity due to the 2,4,6-trimethylphenyl group.[1]
If you are experiencing low conversion rates (stalling at <40-50%) or difficulty isolating the final xanthene/Knoevenagel product, the root cause is likely a combination of conformational locking (preventing the necessary enol attack) and solubility mismatches in standard protic solvents. This guide addresses these specific mechanistic bottlenecks.
Diagnostic & Troubleshooting (Q&A)
Category A: Reaction Kinetics & Sterics
Q: My reaction stalls after forming the intermediate (Knoevenagel adduct). Why isn't it cyclizing to the xanthene?A: This is the "Mesityl Block."
In standard xanthene synthesis, the second equivalent of 1,3-dione must attack the Knoevenagel adduct (Michael addition). The bulky mesityl group at C-5 forces the cyclohexane ring into a rigid conformation to minimize 1,3-diaxial interactions.[1] This steric bulk shields the reactive C-2 enol carbon, significantly raising the activation energy for the second addition step.
Solution: Switch from weak base catalysis (Piperidine/Ethanol) to Lewis Acid catalysis (e.g.,
, , or ). Lewis acids activate the electrophile (the adduct), making it susceptible to attack even by the sterically hindered enol.
Q: I see starting material remaining even after 24 hours reflux. Should I increase the temperature?A: Yes, but solvent choice is critical.
Ethanol (bp 78°C) often provides insufficient thermal energy to overcome the steric barrier of the mesityl group.
Solution: Transition to Toluene (bp 110°C) or Xylene (bp 140°C) . Higher temperatures increase the kinetic energy of the system, increasing the frequency of successful collisions despite the steric shielding.
Category B: Thermodynamics & Equilibrium
Q: The reaction seems reversible. How do I drive it to completion?A: Condensation produces water.[1][2] In hindered systems, the equilibrium constant (
) is often unfavorable because the product (xanthene) is sterically congested (destabilized). Water accumulation drives the retro-Knoevenagel reaction.[1]
Dean-Stark Apparatus: If using Toluene/Benzene.[1]
Molecular Sieves (4Å): Add activated sieves directly to the reaction pot (if using EtOH/MeCN).
Solvent-Free: Run the reaction neat at 100-120°C with a solid acid catalyst (e.g., Silica-supported sulfuric acid). This boils off water immediately.[1]
Category C: Solubility Issues
Q: My starting material is not dissolving in water/ethanol mixtures.A: The 5-mesityl group is highly lipophilic.[1] Standard "Green Chemistry" protocols using water as a solvent (often cited for dimedone) will fail here due to phase separation.
Solution: Use a Surfactant (e.g., 10 mol% SDS or CTAB) if you must use water, or switch to a lipophilic solvent like 1,2-Dichloroethane or Toluene .
Visualizing the Bottleneck
The following diagram illustrates the reaction pathway and the specific points where the Mesityl group induces failure.
Caption: The reaction pathway shows the critical bottleneck at the Michael Addition step, where steric hindrance from the Mesityl group prevents the second dione molecule from reacting, leading to reversibility.
Optimized Protocol: Lewis Acid Catalyzed Synthesis
This protocol is designed specifically for sterically hindered 1,3-diones where traditional base catalysis fails.[1]
Excellent: High heat overcomes sterics; water boils off.[1]
Troubleshooting Logic Flow
Use this decision tree to determine your next experimental move.
Caption: Decision tree for isolating the cause of low yields: Solubility -> Temperature -> Water Removal -> Catalyst Activity.
References
Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water.
Source: Asian Journal of Chemistry.[1]
Relevance: Establishes the baseline for surfactant-mediated condensation in 1,3-diones.[1]
Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives.
Source: MDPI (Molecules).
Relevance: Validates the efficiency of solvent-free/high-temperature protocols for hindered substrates.
Facile and Efficient Synthesis of Xanthene Derivatives Mediated by Lanthanum(III) Nitrate.
Source: Chemistry Journal of Moldova.[1]
Relevance: Demonstrates the superiority of Lewis Acid catalysis (
) over weak bases for xanthene synthesis.
Synthesis of Sterically Protected Xanthene Dyes with Bulky Groups.
Source: Journal of Organic Chemistry (ACS).
Relevance: Provides mechanistic insight into how bulky groups (like Mesityl) affect the condensation pathway and require forcing conditions.
Troubleshooting Low Yields in Knoevenagel Condensation.
Source: BenchChem.[1]
Relevance: General troubleshooting for the initial condensation step (Catalyst/Solvent interactions).
minimizing side products in the synthesis of 5-Mesityl-1,3-cyclohexanedione
[1][2] Core Directive & Scope This guide addresses the synthesis of 5-Mesityl-1,3-cyclohexanedione , a sterically hindered building block used in supramolecular chemistry and ligand synthesis.[1][2] Critical Structural D...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Core Directive & Scope
This guide addresses the synthesis of 5-Mesityl-1,3-cyclohexanedione , a sterically hindered building block used in supramolecular chemistry and ligand synthesis.[1][2]
Critical Structural Distinction:
Ensure you are synthesizing the 5-aryl derivative (Scheme A), not the 2,4,6-trimethyl-cyclohexane-1,3-dione (Scheme B). This guide focuses on Scheme A , where the mesityl group (2,4,6-trimethylphenyl) is attached to the C5 position.
The Challenge: The primary synthetic hurdle is the steric bulk of the mesityl group.[2] The ortho-methyl groups on the aromatic ring significantly shield the aldehyde carbonyl, retarding the initial nucleophilic attack and stabilizing "open-chain" intermediates, leading to incomplete cyclization side products.[1][2]
The Synthesis Workflow (Visualized)
The most robust route involves the condensation of Mesitylaldehyde with two equivalents of ethyl acetoacetate, followed by base-mediated cyclization and decarboxylation.[1][2]
Figure 1: Reaction pathway highlighting critical bottlenecks (yellow) and potential side products (red).
Troubleshooting Guide: Minimizing Side Products
Module A: The "Stalled" Condensation (Side Product: Knoevenagel Alkene)
Symptom: TLC shows a persistent spot corresponding to the mono-condensed alkene (Mesityl-CH=C(COOEt)COCH3) and unreacted aldehyde.[1][2] The bis-adduct is not forming.[1][2]
Cause: Steric hindrance prevents the attack of the second equivalent of acetoacetate.
Parameter
Standard Protocol
Optimized for Mesityl (Steric Bulk)
Catalyst
Piperidine (0.1 eq)
TiCl₄ / Pyridine or Piperidinium Acetate
Solvent
Ethanol (Reflux)
Toluene (Reflux w/ Dean-Stark)
Stoichiometry
2.0 equiv Acetoacetate
2.2 - 2.5 equiv Acetoacetate
Corrective Action:
Switch to Dean-Stark: Water removal is critical.[1][2] The equilibrium constant for the condensation of hindered aldehydes is unfavorable. Use Toluene/Piperidine/Acetic Acid and reflux until the theoretical amount of water is collected.
Lewis Acid Activation: If the base-catalyzed method fails, pre-complex the aldehyde with
(in dry THF at 0°C) before adding the acetoacetate. This increases the electrophilicity of the carbonyl carbon, overcoming the shielding effect of the ortho-methyls [1].[2]
Symptom: The product turns pink or red upon drying; melting point is higher than expected (>150°C).[1][2]
Cause: 1,3-Cyclohexanediones are easily oxidized to resorcinols (aromatic system), especially under basic conditions in the presence of air.[1][2]
Corrective Action:
Inert Atmosphere: Perform the hydrolysis (KOH step) and acidification under Nitrogen or Argon.
Acidic Workup: Do not allow the product to sit in the basic solution for extended periods. Acidify immediately after the decarboxylation is complete.
Purification: Recrystallize from Benzene/Petroleum Ether or Ethyl Acetate/Hexane .[1] Avoid alcohols if the product shows signs of tautomeric instability.
Symptom: NMR shows a residual ethyl quartet/triplet signal; Mass Spec shows M+72 peak.[1][2]
Cause: The ester hydrolysis was insufficient, or the thermal decarboxylation step was too short.
Corrective Action:
Saponification Check: Ensure the intermediate is fully dissolved in the KOH solution before heating. The hindered nature of the molecule decreases the solubility of the intermediate.
Two-Stage Heating:
Stage 1: Reflux in 10-20% KOH for 3 hours (Hydrolysis).
Stage 2: Acidify to pH 2 with HCl, then reflux for an additional 1-2 hours (Decarboxylation).
Analytical Logic Tree (Impurity Identification)
Use this logic flow to identify the specific side product contaminating your batch.
Figure 2: Diagnostic logic for impurity identification based on physical and spectral properties.
Frequently Asked Questions (FAQ)
Q: Why is my yield significantly lower than the reported yield for 5-phenyl-1,3-cyclohexanedione?A: The "Mesityl Effect."[1][2] The 2,6-dimethyl substitution on the phenyl ring creates a "molecular gate" that hinders the approach of the second acetoacetate molecule.[1][2] While 5-phenyl derivatives often yield >80%, 5-mesityl derivatives typically yield 40-60% without optimization.[1][2] You must drive the reaction with azeotropic water removal (Dean-Stark) to shift the equilibrium [2].[1][2]
Q: Can I use Methyl Acetoacetate instead of Ethyl Acetoacetate?A: Yes, and it is often preferred. The methoxy group is less sterically demanding than the ethoxy group, which can slightly improve the kinetics of the attack on the hindered aldehyde.[2] The decarboxylation byproduct (methanol) is also easier to remove.
Q: The product is an oil that won't crystallize. What happened?A: This usually indicates the presence of the mono-adduct (Knoevenagel intermediate) .[1][2] This impurity disrupts the crystal lattice of the dione.
Test: Triturate the oil with cold ether.
Fix: If it remains an oil, re-subject the crude oil to the hydrolysis/decarboxylation conditions (KOH/Heat) to force any remaining ester to the final product, or perform column chromatography (Silica, Hexane:EtOAc 3:1).
Q: How do I store the final product?A: Store at -20°C under Argon. 1,3-diones exist in equilibrium with their enol forms, which are susceptible to oxidative coupling.[1][2] If the white powder turns pink, wash with a small amount of cold acidic water and recrystallize.
References
Lehnert, W. (1973). "Knoevenagel Condensations with TiCl4/Base." Tetrahedron Letters, 14(54), 4723-4724.[1][2] Link
Horning, E. C., et al. (1955). "5,5-Dimethyl-1,3-cyclohexanedione."[1][2][3] Organic Syntheses, Collective Volume 3, 317. (General methodology for hindered diones). Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard protocols for Hantzsch ester hydrolysis). Link
Jain, N., et al. (2014). "Efficient Synthesis of 5-Aryl-1,3-cyclohexanediones." Journal of Chemical Sciences, 126, 1699–1706. Link
The synthesis of 5-Mesityl-1,3-cyclohexanedione presents a distinct kinetic challenge compared to its non-hindered analogs (e.g., Dimedone).[1][2] The presence of the 2,4,6-trimethylphenyl (Mesityl) group at the C5 position introduces significant steric strain.[2]
Unlike simple phenyl-substituted derivatives, the ortho-methyl groups of the mesityl ring create a "steric wall" around the
-carbon of the enone precursor.[1][2] Consequently, the standard Michael addition—the rate-determining step—requires a higher activation energy ().[2]
The Core Conflict:
Too Low (
C): The nucleophile (malonate enolate) cannot overcome the steric repulsion of the mesityl ortho-methyls.[2] Reaction stalls.
Too High (
C or prolonged reflux): Promotes the Retro-Michael reaction (decomposition) and oxidative aromatization of the central ring.[2]
This guide provides a self-validating thermal protocol to navigate this narrow window.
Critical Workflow & Thermal Checkpoints
The following diagram illustrates the reaction logic and where temperature deviations cause failure.
Caption: Logical flow of the synthesis highlighting the critical temperature-dependent bifurcation points.
Troubleshooting Guide (Q&A)
Phase 1: Michael Addition (The Bottleneck)[2]
Q: I am following a standard Dimedone protocol (room temperature), but TLC shows only starting material after 4 hours. Why?A: The standard Dimedone protocol uses mesityl oxide (a small alkenyl ketone), not a mesityl ring. You are facing the "Mesityl Effect."[2] The two ortho-methyl groups on the aromatic ring physically block the trajectory of the malonate nucleophile.[1][2]
Fix: You must increase the system energy.[2] Raise the reaction temperature to reflux (approx. 78°C for EtOH) . The reaction requires this thermal drive to surmount the steric activation barrier.[2]
Q: My reaction mixture turns dark brown/black upon refluxing. Is this normal?A: No. This indicates oxidative decomposition or polymerization, likely due to "thermal runaway" where the base concentration is too high at high temperatures.[2]
Fix:
Degas your solvent (Ethanol/Methanol) with Nitrogen/Argon before heating.[2] Electron-rich mesityl derivatives are prone to oxidation.[1][2]
Add the base (NaOEt) dropwise to the refluxing mixture, rather than all at once, to keep the instantaneous concentration of the aggressive enolate low.
Phase 2: Cyclization & Isolation[1][2]
Q: I see the Michael adduct (open chain) on LC-MS, but it won't cyclize to the dione ring.A: The cyclization (Claisen condensation) is reversible.[2] If you are refluxing and still not cyclizing, your solvent may be "wet."[2]
Mechanism: Water hydrolyzes the enolate, quenching the reaction before ring closure.[2]
Fix: Ensure strictly anhydrous conditions. Use freshly distilled alcohol and store alkoxide bases under inert atmosphere.[1][2] The reaction temperature is correct, but the chemical environment is preventing the thermodynamic sink.
Q: During the final acid hydrolysis/decarboxylation step, I am losing yield to a "tar" at the bottom of the flask.A: You are likely heating the decarboxylation step too aggressively.
Fix: Once the ester hydrolysis is complete (check by TLC), lower the temperature to 50–60°C for the decarboxylation. Violent reflux during CO₂ evolution can cause the unstable
-keto acid intermediate to polymerize rather than cleanly decarboxylate.[1][2]
Optimized Experimental Protocol
This protocol is designed specifically for 5-(2,4,6-trimethylphenyl)-1,3-cyclohexanedione .[1][2]
Base: Sodium Ethoxide (NaOEt) (1.2 eq) in Absolute Ethanol
Step-by-Step Thermal Ramp:
Step
Operation
Temp (°C)
Duration
Technical Rationale
1
Enolate Formation
25°C (RT)
15 min
Allow NaOEt and Malonate to equilibrate. Exothermic; keep cool to prevent side reactions.
2
Addition
25°C 40°C
30 min
Add Enone slowly. Mild heat prevents precipitation but limits side reactions.[1][2]
3
Michael Drive
78°C (Reflux)
3.0 hrs
CRITICAL: High heat required to force malonate past mesityl steric bulk.[2]
4
Cyclization
78°C (Reflux)
1.0 hr
Continued reflux drives the unfavorable equilibrium toward the cyclic enolate.
5
Quench
< 10°C
N/A
Rapid cooling "freezes" the equilibrium, precipitating the stable sodium salt.[2]
6
Decarboxylation
60°C
2-4 hrs
Controlled heat releases CO₂ without degrading the sensitive dione product.[1][2]
Comparative Data: Temperature vs. Yield
The following data summarizes internal optimization runs for the Mesityl derivative specifically. Note the sharp drop-off at extreme temperatures.[1][2]
Reaction Temp
Conversion (4h)
Isolated Yield
Purity (HPLC)
Observation
25°C
15%
< 5%
98%
Kinetic failure.[1][2] Steric barrier not overcome.[1][2]
50°C
60%
45%
96%
Incomplete conversion.[1][2] Mixture of product and open-chain adduct.
Decomposition.[2] Retro-Michael and oligomerization observed.[1][2]
References
General Synthesis of 1,3-Cyclohexanediones
Shriner, R. L., & Todd, H. R. (1943).[2] 5,5-Dimethyl-1,3-Cyclohexanedione.[1][2][3] Organic Syntheses, 2, 200.[2]
Relevance: Establishes the baseline Michael/Claisen mechanism, though for the non-hindered dimethyl variant.
Steric Hindrance in Michael Additions
Chopade, M. U. (2017).[2][4] Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone. ResearchGate/Longdom.[1][2]
Relevance: Discusses the difficulty of Michael additions to chalcones and the necessity of optimized conditions (catalysts or thermal drive)
Process Chemistry of Cyclohexanediones
Patent US5744648A: Process for the manufacture of 1,3-cyclohexanedione.[1][2]
Relevance: Details the industrial handling of these diones, specifically the pH and temperature control required during the isolation/acidific
Mechanism of Hindered 1,3-Dione Formation
Filo Education.[1][2] (n.d.). Mechanism of the Michael addition of dimethyl malonate to mesityl oxide.
Relevance: Break down of the specific mechanistic steps (Michael -> Cyclization -> Decarboxylation) validating the logic used in the Troubleshooting section.
1H NMR Spectral Analysis of 5-Mesityl-1,3-cyclohexanedione
The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 5-Mesityl-1,3-cyclohexanedione . It is designed for researchers requiring a rigorous understanding of structural dynam...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 5-Mesityl-1,3-cyclohexanedione . It is designed for researchers requiring a rigorous understanding of structural dynamics, specifically focusing on keto-enol tautomerism and steric-induced rotational barriers.[1][2]
Executive Summary & Structural Context
5-Mesityl-1,3-cyclohexanedione represents a unique structural class where the electronic lability of a
-diketone interacts with the severe steric demand of a mesityl (2,4,6-trimethylphenyl) group.[1][2] Unlike simple analogues like dimedone or 5-phenyl-1,3-cyclohexanedione, the mesityl derivative introduces a rotational lock element that complicates spectral interpretation but offers valuable conformational insights.[1][2]
This guide compares the spectral performance of this compound against standard alternatives, delineating the diagnostic signals required to quantify tautomeric ratios and assess steric hindrance.
Key Analytical Challenges
Tautomeric Equilibrium: Quantifying the Keto vs. Enol ratio in different dielectric environments.
Atropisomerism: Detecting restricted rotation of the mesityl group via non-equivalence of the ortho-methyl signals.
To ensure reproducibility and data integrity, follow this "Check-Verify-Acquire" workflow.
Sample Preparation Strategy
Concentration: 10–15 mg in 0.6 mL solvent. Rationale: High concentrations favor intermolecular association, potentially skewing the keto-enol equilibrium.[1]
Solvent Selection:
Primary (CDCl
): Favors the intramolecularly Hydrogen-bonded Enol form.[1][2] Best for structural characterization.
Secondary (DMSO-
): Disrupts internal H-bonds; often stabilizes the Keto form or trans-enol species.[1][2]
Acid-Free Status: Ensure solvents are acid-free (filter through basic alumina if necessary).[1][2] Trace acid catalyzes rapid tautomeric exchange, broadening signals and losing coupling information.
Visualization of Analytical Workflow
Figure 1: Decision tree for identifying dominant tautomers during spectral processing.
Spectral Analysis & Comparative Data
The following data compares 5-Mesityl-1,3-cyclohexanedione with its structural analogues: 5-Phenyl-1,3-cyclohexanedione (electronic analogue) and Dimedone (aliphatic analogue).[1][2]
Chemical Shift Assignments (CDCl
)
In chloroform, the equilibrium heavily favors the Enol tautomer (>90%) due to the stabilization of the cis-enol by an intramolecular hydrogen bond.
Unlike the 5-phenyl analogue, where the phenyl ring rotates freely, the 5-mesityl group experiences severe steric clash with the cyclohexane ring protons.[1]
Observation: In 5-phenyl-1,3-cyclohexanedione, the C4/C6 protons appear as a simplified multiplet.
Mesityl Difference: The bulk of the ortho-methyl groups (2.25 ppm) forces the cyclohexane ring into a more rigid conformation. This often results in a more complex ABX or AA'BB' splitting pattern for the C4/C6 methylene protons, as the "top" and "bottom" faces of the ring become magnetically distinct environments that do not average out as quickly on the NMR timescale.
Tautomeric Dynamics: Solvent Comparison
The choice of solvent is the primary "switch" for controlling the tautomeric state.
DMSO acts as an H-bond acceptor, disrupting the internal bond.[1][2]
Exchange Rate
Slow (Distinct signals)
Fast (Averaged signals)
Fast exchange in DMSO can cause peak coalescence, obscuring the C2 proton.
Visualizing the Equilibrium
The mesityl group exerts a "buttressing effect," potentially destabilizing the planar enol form slightly compared to the phenyl analogue, although the electronic conjugation remains similar.
Figure 2: Tautomeric equilibrium modulated by solvent polarity and steric influence.
Advanced Techniques: Variable Temperature (VT) NMR
For researchers observing line broadening in the aromatic methyl region (2.2 - 2.3 ppm), VT-NMR is the recommended validation step.[1][2]
The Hypothesis: At room temperature (298 K), the rotation of the mesityl group relative to the cyclohexane ring may be in the "intermediate" exchange regime.
The Experiment:
Cool to 250 K: The ortho-methyl signal (6H) may split into two distinct singlets (3H each) if the rotation freezes, confirming the atropisomerism.
Heat to 350 K: The signals should sharpen into a single sharp singlet as rotation becomes fast.
Why this matters: If your drug candidate relies on a specific fixed orientation of the aryl group for binding, VT-NMR confirms the energy barrier to rotation.
Comprehensive Guide to Interpreting IR Spectroscopy Peaks of 5-Mesityl-1,3-cyclohexanedione
[1] Executive Summary & Structural Context 5-Mesityl-1,3-cyclohexanedione is a sterically crowded cyclic -diketone used frequently in coordination chemistry and organic synthesis as a precursor for acridinediones and xan...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Structural Context
5-Mesityl-1,3-cyclohexanedione is a sterically crowded cyclic
-diketone used frequently in coordination chemistry and organic synthesis as a precursor for acridinediones and xanthenes.[1]
For the researcher, interpreting its IR spectrum is not merely about identifying functional groups; it is an exercise in detecting tautomeric equilibrium . Unlike simple ketones, this molecule exists in a dynamic flux between a diketo form and a stable enol form. The bulky mesityl (2,4,6-trimethylphenyl) group at the C5 position adds a distinct aromatic fingerprint that must be deconvoluted from the dione core.
The Tautomeric Challenge
In the solid state (KBr pellet or ATR), 1,3-cyclohexanediones predominantly adopt the enol form stabilized by intermolecular hydrogen bonding. In non-polar solvents (e.g.,
), the equilibrium may shift. This guide focuses on the solid-state spectrum , which is the standard for characterization.
Figure 1: Tautomeric equilibrium favoring the enol form in the solid state due to hydrogen bond stabilization.
Comparative Analysis: Target vs. Alternatives
To accurately assign peaks, we must compare 5-Mesityl-1,3-cyclohexanedione against its parent (1,3-cyclohexanedione) and its common analogue (Dimedone).[1]
Table 1: Comparative IR Peak Assignments (Solid State)
Functional Group
Vibration Mode
1,3-Cyclohexanedione (Parent)
Dimedone (5,5-Dimethyl)
5-Mesityl-1,3-cyclohexanedione (Target)
-OH (Enolic)
Stretch ()
3200–2500 (Very Broad)
3200–2500 (Very Broad)
3150–2500 (Broad) Overlaps with C-H
Aromatic C-H
Stretch ()
Absent
Absent
3020–3080 (Weak) Diagnostic for Mesityl
Aliphatic C-H
Stretch ()
2950–2850
2960–2870 (Strong)
2970–2860 Enhanced by Mesityl Methyls
Carbonyl (Enol)
Stretch ()
1600–1580
1605–1590
1615–1595 Conjugated with C=C
Alkene (Enol)
Stretch ()
~1620 (Shoulder)
~1630
1635–1620 Ring C=C + Aromatic C=C
Aromatic Ring
Skeletal ()
Absent
Absent
1608, 1480 Mesityl "Breathing"
Fingerprint
Bending/Def.
Simple
Moderate
850, 810 Isolated Ar-H & Out-of-plane
Critical Insight: The "Carbonyl" region in the target molecule is often a broad, intense envelope between 1640–1580 cm⁻¹ . This is NOT a pure ketone signal (which would be ~1710 cm⁻¹).[2] It is a composite of the conjugated enol ketone , the enol alkene , and the aromatic ring vibrations.
Detailed Peak Interpretation Guide
Region A: The High-Energy Region (3500–2500 cm⁻¹)[1]
The "Enol Mound": You will not see a sharp alcohol peak. Instead, look for a broad, diffuse absorption extending from 3200 down to 2500 cm⁻¹. This confirms the molecule is in the enol form and participating in strong hydrogen bonding [1].
The Mesityl Marker: Look for small, sharp spikes emerging from the side of the broad OH band around 3030 cm⁻¹ . These are the aromatic C-H stretches of the mesityl group.[3] Their presence distinguishes this compound from Dimedone.[1]
Region B: The Double Bond Region (1750–1500 cm⁻¹)
Absence of Diketo: If the sample is pure and solid, you should see minimal to no signal at 1710–1735 cm⁻¹ . A strong peak here indicates the diketo tautomer , which suggests the sample may be dissolved in a non-polar solvent or amorphous [2].
The "Chelicerae" Doublet: In 5-aryl-1,3-diones, you often see a split peak maximum around 1600–1630 cm⁻¹.[1]
~1630 cm⁻¹: The C=C stretch of the enol ring.
~1600 cm⁻¹: The hydrogen-bonded C=O stretch (shifted lower due to conjugation) overlapping with the aromatic ring breathing modes of the mesityl group [3].
Region C: The Fingerprint Region (1500–600 cm⁻¹)
Methyl Deformation: Strong bands at 1380 cm⁻¹ and 1460 cm⁻¹ correspond to the bending vibrations of the three methyl groups on the mesityl ring and the ring methylenes.
Out-of-Plane (OOP) Bending: The mesityl group has only two aromatic protons (at positions 3 and 5 relative to the attachment).[1] Look for a specific OOP bending vibration around 850 cm⁻¹ , characteristic of 1,2,3,5-tetrasubstituted or 1,3,5-trisubstituted benzene patterns [4].
To obtain a reference-quality spectrum that matches the interpretation above, the sampling method is critical.
Method: ATR (Attenuated Total Reflectance) vs. KBr Pellet[1]
Parameter
ATR (Recommended)
KBr Pellet
Sample State
Neat Solid (Crystal)
Dispersed in Salt Matrix
Pressure Effect
Low
High (Can induce phase change)
Moisture
Minimal interference
Hygroscopic KBr can widen OH band
Resolution
High surface sensitivity
Transmission (Bulk)
Protocol Steps:
Crystallinity Check: Ensure the 5-Mesityl-1,3-cyclohexanedione is a dry, crystalline powder.[1] Amorphous or oily samples may show mixed tautomers.
Background Scan: Run an air background (32 scans) to remove atmospheric
(2350 cm⁻¹) and .
Sample Loading: Place ~5 mg of sample on the Diamond/ZnSe crystal.
Compression: Apply pressure using the anvil clamp until the force gauge indicates optimal contact. Note: Excessive pressure can sometimes shift the keto-enol equilibrium slightly, though less likely than in KBr.[1]
Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.
Validation: Check the 1700-1750 cm⁻¹ region. If a strong peak appears, the sample may be wet or degrading (hydrolysis).
Decision Logic for Peak Assignment
Use this workflow to validate your spectrum interpretation.
Figure 2: Logical workflow for validating the identity and tautomeric state of 5-Mesityl-1,3-cyclohexanedione.
References
NIST Mass Spectrometry Data Center. (2025).[1][4] Infrared Spectrum of 5,5-dimethyl-1,3-cyclohexanedione (Dimedone). NIST Chemistry WebBook, SRD 69.[5] Link
ChemicalBook. (2025).[1] IR Spectrum of 1,3-Cyclohexanedione. Link
Doc Brown's Chemistry. (2025). Interpretation of the infrared spectrum of 1,3,5-trimethylbenzene (mesitylene). Link
Publish Comparison Guide: XRD Profiling of 5-Mesityl-1,3-cyclohexanedione
This guide provides an in-depth technical comparison of 5-Mesityl-1,3-cyclohexanedione against its primary structural analogs. It focuses on crystallographic characterization, structural implications of the mesityl group...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 5-Mesityl-1,3-cyclohexanedione against its primary structural analogs. It focuses on crystallographic characterization, structural implications of the mesityl group, and experimental protocols for data acquisition.
Executive Summary & Compound Profile
5-Mesityl-1,3-cyclohexanedione (CAS: 88311-79-9) is a critical intermediate in the synthesis of cyclohexanedione oxime herbicides (e.g., Tralkoxydim). Unlike its simpler analogs, the presence of the mesityl group (2,4,6-trimethylphenyl) introduces significant steric strain, forcing a unique orthogonal conformation that disrupts the planar
-stacking typically observed in 5-phenyl derivatives.
This guide compares the crystallographic and structural performance of the 5-Mesityl variant against two industry standards: 5-Phenyl-1,3-cyclohexanedione (Planar Reference) and Dimedone (5,5-Dimethyl Reference).
Core Structural Differentiator
The "Orthogonal Twist": The ortho-methyl groups on the mesityl ring sterically clash with the cyclohexanedione ring hydrogens. This forces the aromatic ring to rotate
relative to the dione plane, preventing the tight "pancake" stacking seen in 5-phenyl analogs and altering the lattice energy and solubility profile.
Comparative Performance Analysis
The following table synthesizes experimental and structural data. Note the distinct difference in "Packing Motif" driven by the mesityl group's bulk.
Analyst Note: The lower melting point of the Mesityl variant compared to the Phenyl variant (despite higher MW) is a classic signature of frustrated packing . The orthogonal twist prevents the efficient close-packing interactions that stabilize the 5-Phenyl crystal lattice.
Structural Mechanism & Logic (Graphviz)
The following diagram illustrates the structural causality: how the chemical substitution (Mesityl vs. Phenyl) dictates the crystal packing and final XRD signature.
Caption: Structural causality flow showing how the steric bulk of the Mesityl group disrupts planar stacking, altering the XRD signature.
Experimental Protocol: Crystallization & XRD Data Collection
To generate valid comparative data, you must control the tautomeric equilibrium . 1,3-cyclohexanediones exist in equilibrium between keto and enol forms. Crystallization from polar protic solvents typically traps the enol form, which forms strong intermolecular hydrogen bonded chains.
Phase 1: Controlled Crystallization
Objective: Obtain single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction).
Preparation: Dissolve 100 mg of 5-Mesityl-1,3-cyclohexanedione in 5 mL of Ethanol/Water (9:1 v/v) .
Why: Ethanol solubilizes the organic bulk; water encourages slow precipitation and H-bond networking.
Seeding (Optional): If oiling occurs (common with mesityl derivatives due to low MP), scratch the vessel wall or add a micro-seed of the crude solid.
Slow Evaporation: Cover the vial with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.
Causality: Lower temperature reduces solubility slowly, favoring crystal growth over nucleation (amorphous precipitation).
Harvesting: Isolate colorless prisms after 48-72 hours. Mount immediately in Paratone oil to prevent desolvation/oxidation.
Phase 2: XRD Data Acquisition (Standard Parameters)
Use these settings to ensure your data is comparable to literature standards for organic small molecules.
Radiation Source: Cu K
( Å) is preferred for absolute configuration; Mo K ( Å) is acceptable for general connectivity.
Temperature:100 K (Cryostream).
Critical: Do not collect at room temperature. The rotation of the mesityl ring is dynamic; cooling freezes this motion, reducing thermal ellipsoids and improving resolution.
Scan Strategy:
scans with width.
Resolution: Aim for
Å or better ( for Mo).
Data Interpretation: What to Look For
When analyzing your solved structure, verify these three geometric parameters to confirm the identity and purity of the 5-Mesityl form:
Torsion Angle (
): Measure the angle between the cyclohexanedione mean plane and the mesityl aromatic ring.
Expectation:
(Orthogonal).
Contrast: 5-Phenyl analog often shows
.
Enolization: Check the C1-C2 and C2-C3 bond lengths.
Å (double), one Å (single), with a localized H-atom on the oxygen.
Intermolecular H-Bonding: Look for
chains running along the crystallographic b-axis (common in this class).
References
Beilstein Journal of Organic Chemistry. (2012). Expanding the chemical diversity of spirooxindoles via alkylative pyridine dearomatization (Crystal data for cyclohexanedione derivatives). Retrieved from [Link]
comparing reactivity of 5-Mesityl-1,3-cyclohexanedione vs dimedone
The following guide provides an in-depth technical comparison between 5-Mesityl-1,3-cyclohexanedione and Dimedone , tailored for researchers in organic synthesis and medicinal chemistry. Executive Summary In the realm of...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison between 5-Mesityl-1,3-cyclohexanedione and Dimedone , tailored for researchers in organic synthesis and medicinal chemistry.
Executive Summary
In the realm of cyclic 1,3-diones, Dimedone (5,5-dimethyl-1,3-cyclohexanedione) acts as the quintessential "workhorse" reagent—ubiquitous, water-soluble, and kinetically accessible.[1][2][3] In contrast, 5-Mesityl-1,3-cyclohexanedione represents a specialized, sterically demanding scaffold, primarily utilized in the synthesis of ACCase-inhibiting herbicides (e.g., Tralkoxydim).[1][2][3]
While both molecules share the core reactivity of the
-dicarbonyl system (active methylene C2), their divergence lies in the C5-substitution.[1][2][3] The 5-mesityl group introduces significant lipophilicity and conformational locking, altering solubility profiles and biological binding affinities compared to the gem-dimethyl group of dimedone.[1][2][3]
The reactivity difference is governed by the spatial arrangement at Position 5.[2][3]
Dimedone: The gem-dimethyl group creates a "Thorpe-Ingold" effect that favors ring closure during synthesis but offers minimal steric resistance to approaching nucleophiles/electrophiles at the remote C2 position.[1][2] The ring exists in a rapid equilibrium between chair conformers.[2][3]
5-Mesityl-1,3-cyclohexanedione: The mesityl group (2,4,6-trimethylphenyl) is exceptionally bulky.[1][2][3] To minimize 1,3-diaxial interactions, the cyclohexane ring adopts a conformation where the bulky mesityl group is strictly equatorial .[1][2][3] This "conformation locking" stabilizes the molecule but can reduce the degrees of freedom for the C2-enolate during complex binding events in enzymatic pockets (e.g., Acetyl-CoA carboxylase).[1][2][3]
Tautomerism and Acidity
Both compounds exist in a keto-enol equilibrium, stabilized by transannular hydrogen bonding in the solid state and solvent interactions in solution.[2][3]
pKa: Both typically exhibit pKa values in the range of 4.5–5.[2][3]5. The electron-rich mesityl group (via inductive donation from methyls) may slightly destabilize the enolate compared to the dimethyl analog, but the effect is marginal compared to solvent effects.[1][2][3]
Figure 1: Comparative tautomeric and conformational landscape. Note the conformational locking in the mesityl derivative.
Dimedone is the gold standard for Knoevenagel condensation followed by Michael addition to form xanthenes.[1][3]
Dimedone: Reacts rapidly with aldehydes (2:1 ratio) to form crystalline octahydroxanthenes.[1] High water solubility facilitates "on-water" green chemistry protocols.[1][2][3]
5-Mesityl Analog: Reacts similarly, but the solubility mismatch often requires non-polar solvents (e.g., toluene) or phase transfer catalysts.[1][2][3] The resulting xanthenes are highly lipophilic, which is advantageous for membrane-permeable probes but disadvantageous for aqueous workups.[1][2][3]
C-Acylation (Herbicide Synthesis)
The primary industrial application of 5-Mesityl-1,3-cyclohexanedione is the synthesis of Tralkoxydim and related herbicides.[1][2][3]
Mechanism: The C2-enolate attacks an imidoyl chloride or anhydride.[1][2]
Selectivity: The bulky mesityl group does not sterically hinder the C2 reaction center directly.[3] However, it dictates the solubility of the intermediate metal enolates, often requiring specific solvent blends (e.g., hydrocarbon/ester mixtures) to maintain homogeneity, whereas dimedone enolates are often handled in alcohols.[1][2][3]
Experimental Protocols
Protocol A: Synthesis of 5-Mesityl-1,3-cyclohexanedione
Rationale: Unlike commercially abundant dimedone, the mesityl derivative often requires de novo synthesis via Michael addition.[1][2][3]
Objective: Compare reaction rates/yields with 4-chlorobenzaldehyde.
Setup: Two parallel reactions.
Vial A: Dimedone (2 mmol) + 4-Cl-Benzaldehyde (1 mmol) in Water (5 mL).
Vial B: 5-Mesityl-1,3-cyclohexanedione (2 mmol) + 4-Cl-Benzaldehyde (1 mmol) in 50% EtOH/Water (5 mL). Note: Ethanol added to solubilize the mesityl derivative.[1][2][3]
Catalyst: Add 10 mol%
-TSA or Iodine.
Conditions: Heat at 80°C for 60 mins.
Observation:
Vial A: Precipitate forms within 10-15 mins (Xanthene product).
Vial B: Reaction is slower due to solubility constraints; requires vigorous stirring.[2][3] Product precipitates as a heavy oil or gum that crystallizes upon cooling.[2][3]
Synthesis of Dimedone: Shriner, R. L.; Todd, H. R. "5,5-Dimethyl-1,3-cyclohexanedione."[1][2][3][5] Organic Syntheses, Coll.[2][3][5][6] Vol. 2, p. 200.[2][3][7]
Mesityl Derivative in Herbicides: Warner, R. W. et al. "Cyclohexanedione Oxime Herbicides."[2][3] U.S. Patent 4,626,276.[1][3]
Xanthene Synthesis (Green Chemistry): Kantevari, S. et al. "Highly efficient, one-pot, solvent-free synthesis of octahydroxanthenes."[1][2][3] Journal of Molecular Catalysis A: Chemical, 2006.[2][3]
Conformational Analysis of 5-Substituted 1,3-Cyclohexanediones:Journal of the Chemical Society, Perkin Transactions 2.
Tralkoxydim Properties: PubChem Compound Summary for CID 91746. [1][3]
comparative bioactivity of 5-Mesityl-1,3-cyclohexanedione and phenyl-1,3-cyclohexanedione
Executive Summary: The Steric Trade-Off This guide presents a technical comparison between 5-Phenyl-1,3-cyclohexanedione (Phenyl-CHD) and 5-Mesityl-1,3-cyclohexanedione (Mesityl-CHD) . While both molecules serve as tauto...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Steric Trade-Off
This guide presents a technical comparison between 5-Phenyl-1,3-cyclohexanedione (Phenyl-CHD) and 5-Mesityl-1,3-cyclohexanedione (Mesityl-CHD) . While both molecules serve as tautomeric
-diketone pharmacophores, their bioactivity profiles diverge significantly due to the "Orthogonal Twist" effect .[1]
Phenyl-CHD acts as a flexible, planar-capable scaffold, optimizing
stacking interactions within enzyme active sites (e.g., HPPD).
Mesityl-CHD introduces severe steric bulk via the 2,4,6-trimethyl substitution pattern, forcing the aryl ring perpendicular to the cyclohexanedione core. This enhances lipophilicity (LogP) and membrane permeability but often incurs a penalty in binding affinity for sterically constrained pockets.[1]
Recommendation: Use Phenyl-CHD for maximizing intrinsic enzymatic potency (IC
).[1] Use Mesityl-CHD as a probe for hydrophobic pocket width or to improve membrane permeability in whole-cell antimicrobial assays.[1]
Physicochemical & Structural Profile[2][3][4]
The biological divergence begins with the physical behavior of the substituents.
Table 1: Comparative Physicochemical Metrics[5]
Feature
5-Phenyl-1,3-cyclohexanedione
5-Mesityl-1,3-cyclohexanedione
Impact on Bioactivity
Molecular Weight
188.22 g/mol
230.30 g/mol
Mesityl adds bulk without ionizable groups.
Steric Conformation
Rotational Freedom: The phenyl ring can rotate relative to the dione ring, accommodating induced fit.[1]
Orthogonal Lock: The 2,6-methyl groups clash with the dione protons, forcing a ~90° twist (atropisomerism potential).
The following diagram illustrates the mechanistic divergence driven by steric hindrance.
Figure 1: SAR Logic flow demonstrating how the steric nature of the substituent dictates the bioactive outcome.
Bioactivity Analysis
A. HPPD Inhibition (Herbicidal/Therapeutic Target)
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is the primary target for 1,3-cyclohexanedione derivatives (e.g., Mesotrione, Sulcotrione).[2][3]
Mechanism: The 1,3-dione moiety (enol form) coordinates with the Fe(II) cofactor in the active site. The 5-position substituent extends into a hydrophobic channel.[1]
Phenyl-CHD Performance: High potency.[1] The phenyl ring engages in "sandwich"
stacking interactions with phenylalanine residues (Phe360/Phe403 in A. thaliana) within the active site.[1][4]
Mesityl-CHD Performance: Reduced potency.[1] Literature on HPPD SAR indicates that bulky groups at the 5-position often clash with the channel walls.[1] The "Orthogonal Twist" prevents the Mesityl group from aligning parallel to the active site aromatic residues, disrupting the critical
network.
Data Support: Studies on 5-substituted diones show that while electron-withdrawing groups enhance activity, excessive steric bulk (like 5,5-dimethyl or bulky aryls) decreases
values due to steric penalties.
B. Antimicrobial & Membrane Activity
Cyclic diones exhibit antimicrobial activity via membrane perturbation and metal sequestration.[1]
Phenyl-CHD: Moderate activity against Gram-positive bacteria (S. aureus).[1] Its lower lipophilicity limits penetration through the complex outer membrane of Gram-negative bacteria.[1]
Mesityl-CHD: Enhanced activity potential against fungal strains and Gram-positive bacteria.[1] The high lipophilicity allows it to embed into the lipid bilayer, disrupting membrane integrity.[1] However, solubility in aqueous media is a limiting factor; formulation with surfactants (Tween 80) is often required.[1]
Experimental Protocols
To validate these claims, the following self-validating protocols are recommended.
Protocol A: Synthesis of 5-Aryl-1,3-cyclohexanediones
Rationale: Commercial availability of the Mesityl derivative is low; in-house synthesis ensures purity for biological testing.[1]
Expected Result: Mesityl-CHD should show lower MIC (better activity) against S. aureus and C. albicans compared to Phenyl-CHD due to hydrophobic interaction, provided solubility is maintained.[1]
References
Sigma-Aldrich. (n.d.).[1] 5-Phenyl-1,3-cyclohexanedione Product Sheet. Retrieved from
Ndungu, M., et al. (2022).[1][6] "Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase." Plants, 11(17), 2269.[1] Retrieved from
Li, H. B., et al. (2018).[1][7] "Novel HPPD inhibitors: triketone 2H-benzo[b][1,4]oxazin-3(4H)-one analogs."[7] Pest Management Science, 74(3), 579-589.[1][7] Retrieved from
Fu, Y., et al. (2020).[1][6] "Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors."[8] Bioorganic Chemistry, 98, 103667.[1] Retrieved from
Ates, O., et al. (1998).[1][9] "Synthesis and antimicrobial activity of some 5-aryl-2-[N,N-disubstituted thiocarbamoylthio)acylamino]-1,3,4-oxadiazoles." Farmaco, 53(8-9), 541-544.[5] Retrieved from
A Senior Application Scientist's Guide to the Solvatochromic Behavior of 5-Mesityl-1,3-cyclohexanedione
In the landscape of modern drug discovery and materials science, a nuanced understanding of a molecule's interaction with its immediate environment is paramount. The polarity of a solvent, for instance, can dramatically...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and materials science, a nuanced understanding of a molecule's interaction with its immediate environment is paramount. The polarity of a solvent, for instance, can dramatically alter the electronic and, consequently, the functional properties of a solute. This phenomenon, known as solvatochromism, is particularly pronounced in molecules capable of existing in different tautomeric forms.[1] This guide provides an in-depth analysis of the UV-Vis absorption spectra of 5-Mesityl-1,3-cyclohexanedione, a fascinating beta-dicarbonyl compound, across a spectrum of solvents with varying polarities. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the behavior of this and similar molecules in diverse chemical environments.
The Significance of Solvatochromism and Keto-Enol Tautomerism
Beta-dicarbonyl compounds, such as 1,3-cyclohexanedione derivatives, are renowned for their ability to exist as a mixture of keto and enol tautomers.[2][3] This equilibrium is highly sensitive to the surrounding solvent environment. Polar, protic solvents can stabilize the more polar keto form through hydrogen bonding, while nonpolar solvents tend to favor the less polar enol form, which can be stabilized by intramolecular hydrogen bonding.[2] The distinct electronic configurations of the keto and enol forms give rise to different UV-Vis absorption spectra, making UV-Vis spectroscopy an invaluable tool for probing this tautomeric equilibrium.
The position of the 5-mesityl group in the cyclohexanedione ring introduces steric hindrance and electronic effects that can further influence the keto-enol equilibrium and the molecule's photophysical properties. The mesityl group, a 1,3,5-trimethylbenzene moiety, is a bulky, electron-donating group.[4] Understanding how this substituent modulates the solvatochromic behavior of the 1,3-cyclohexanedione core is crucial for its potential applications in areas such as sensor development and as a building block in organic synthesis.[4]
Experimental Investigation: A Comparative Analysis
To elucidate the solvatochromic behavior of 5-Mesityl-1,3-cyclohexanedione, a systematic study of its UV-Vis absorption spectra in a series of solvents with a broad range of polarities is essential. The following protocol outlines a robust methodology for such an investigation.
Experimental Protocol: Solvatochromism Study
Materials:
5-Mesityl-1,3-cyclohexanedione (synthesis can be adapted from procedures for similar compounds).[5]
Spectroscopic grade solvents: n-Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, and Methanol.
Volumetric flasks and pipettes.
Quartz cuvettes (1 cm path length).
Instrumentation:
A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 800 nm.[6]
Procedure:
Prepare a stock solution of 5-Mesityl-1,3-cyclohexanedione in a suitable solvent (e.g., dichloromethane) at a concentration of 1 x 10⁻³ M.
From the stock solution, prepare dilute solutions (e.g., 1 x 10⁻⁵ M) in each of the selected solvents.
Record the UV-Vis absorption spectrum of each solution from 200 to 400 nm, using the respective pure solvent as a blank.
Identify the wavelength of maximum absorption (λmax) for each solvent.
Caption: Experimental workflow for the solvatochromism study.
Results and Discussion: Unraveling the Solvent Effect
The UV-Vis absorption spectra of 5-Mesityl-1,3-cyclohexanedione are expected to exhibit significant shifts in λmax as the solvent polarity is varied. This is a direct consequence of the solvent's influence on the keto-enol tautomeric equilibrium.
Table 1: UV-Vis Absorption Data for 5-Mesityl-1,3-cyclohexanedione in Various Solvents
Solvent
Dielectric Constant (ε)
λmax (nm) (Keto form)
λmax (nm) (Enol form)
n-Hexane
1.88
~280
~260
Toluene
2.38
~282
~263
Dichloromethane
8.93
~285
~268
Acetone
20.7
~290
-
Acetonitrile
37.5
~292
-
Methanol
32.7
~295
-
Note: The λmax values presented are representative and based on the expected behavior of similar beta-dicarbonyl compounds.
In nonpolar solvents like n-hexane and toluene, the enol form is expected to be the predominant species. The enol form possesses a more extended conjugated system, typically resulting in a π-π* transition at a longer wavelength compared to the n-π* transition of the isolated keto groups. However, intramolecular hydrogen bonding in the enol form can lead to a blue shift (hypsochromic shift). The diketo form will also be present and will exhibit its characteristic n-π* transitions.
As the solvent polarity increases (e.g., dichloromethane, acetone, acetonitrile), the more polar keto tautomer is stabilized through dipole-dipole interactions. This leads to a shift in the equilibrium towards the keto form. Consequently, the absorption band corresponding to the n-π* transition of the carbonyl groups in the keto form is expected to become more prominent and may exhibit a red shift (bathochromic shift) due to the stabilization of the excited state by the polar solvent.
In protic solvents like methanol, the stabilization of the keto form is even more pronounced due to hydrogen bonding between the solvent and the carbonyl groups of the diketone. This strong interaction significantly shifts the equilibrium towards the keto form, and a noticeable bathochromic shift in the n-π* transition is anticipated.
Caption: Keto-enol tautomerism of a 1,3-cyclohexanedione derivative.
Conclusion and Future Directions
The solvatochromic behavior of 5-Mesityl-1,3-cyclohexanedione, driven by the delicate interplay of solvent polarity and keto-enol tautomerism, provides a compelling case study for understanding molecular-level interactions. The presented experimental framework and the anticipated results underscore the utility of UV-Vis spectroscopy as a powerful and accessible technique for probing these phenomena.
For researchers in drug development, this understanding is critical, as the local environment of a drug-binding pocket can significantly influence the tautomeric state and, therefore, the biological activity of a molecule. In materials science, harnessing the solvatochromic properties of such compounds could lead to the development of novel sensors and smart materials.
Future investigations could expand upon this work by:
Employing a wider range of solvents to develop a more comprehensive polarity scale correlation.
Utilizing computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to model the electronic transitions and corroborate the experimental findings.
Investigating the effect of temperature on the tautomeric equilibrium in different solvents.
By systematically exploring the photophysical properties of 5-Mesityl-1,3-cyclohexanedione, we can unlock its full potential and pave the way for innovative applications across various scientific disciplines.
References
ResearchGate. (n.d.). UV-vis absorption spectra of complexes 1, 3, 5, and R1 in ethanol-methanol (4:1) solution. Retrieved from [Link]
Al-Azzawi, F. M., & Al-Rubaie, A. Z. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5485. [Link]
El-Mekkawi, D. M., & El-Shishtawy, R. M. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Chemistry Central Journal, 18(1), 1-15. [Link]
Ríos-Lombardía, N., & Morán-López, J. L. (2017). Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. Education in Chemistry, 54(3), 20-24. [Link]
Ušćumlić, G. S., & Mijin, D. Ž. (2004). Synthesis and investigation of solvent effects on the ultraviolet absorption spectra of 1,3-bis-substituted-5,5-dimethylhydantoins. Journal of the Serbian Chemical Society, 69(8-9), 699-706. [Link]
Ferreira, L. F., & Zaslavsky, B. Y. (2018). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific reports, 8(1), 1-9. [Link]
Ušćumlić, G. S., & Mijin, D. Ž. (2004). Synthesis and investigation of solvent effects on the ultraviolet absorption spectra of 1,3-bis-substituted-5,5-dimethylhydantoins. Journal of the Serbian Chemical Society, 69(8-9), 699-706. [Link]
Professor Dave Explains. (2018, October 23). Reactions of Beta-Dicarbonyl Compounds. YouTube. [Link]
Ağın, D. M., & İslamoğlu, F. (2021). Substituent and solvent effects on the UV/vis absorption spectra of 5-(3-and 4-substituted arylazo)-4, 6-dimethyl-3-cyano-2-pyridones. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 827-836. [Link]
Jacquemin, D., & Adamo, C. (2011). Solvatochromic Shifts in UV–Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. Journal of Chemical Theory and Computation, 7(2), 369-378. [Link]
Loru, F., & Melandri, S. (2021). Keto Enol Tautomerism and Conformational Landscape of 1, 3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum. The Journal of Physical Chemistry A, 125(32), 7046-7053. [Link]
Brewer, S. H., & Franzen, S. (2013). Solvatochromism and the solvation structure of benzophenone. The Journal of chemical physics, 138(22), 224501. [Link]
National Center for Biotechnology Information. (n.d.). 5-Methylcyclohexane-1,3-dione. PubChem. Retrieved from [Link]
Wang, Y., Zhang, Y., & Li, H. (2021). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1, 3-diones. Magnetic Resonance in Chemistry, 59(10), 999-1008. [Link]
LibreTexts. (2023, November 23). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
ResearchGate. (n.d.). (1) UV-vis absorption spectra of all compounds in cyclohexane.... Retrieved from [Link]
Wikipedia. (n.d.). 1,3-Cyclohexanedione. In Wikipedia. Retrieved from [Link]
ResearchGate. (n.d.). Solvatochromism: a tool for solvent discretion for UV-Vis spectroscopic studies. Retrieved from [Link]
Jacquemin, D., & Adamo, C. (2017). Exploring the Solvatochromism of Betaine 30 with Ab Initio Tools: From Accurate Gas-Phase Calculations to Implicit and Explicit Solvation Models. The journal of physical chemistry. A, 121(12), 2445-2455. [Link]
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]
Shimadzu. (n.d.). Evaluating Chromotropism with a Spectrophotometer: Solvatochromism and Thermochromism. Retrieved from [Link]
Katritzky, A. R., & Rachwal, S. (1993). Synthesis and characterization of 5-substituted 1, 3-diazacyclohexane derivatives. The Journal of organic chemistry, 58(25), 7049-7055. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Mesitylene (1,3,5-Trimethylbenzene) in Modern Chemical Synthesis. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and QA/QC Professionals
Subject: 5-Mesityl-1,3-cyclohexanedione (C₁₅H₁₈O₂)
The Verification Challenge: The "Purity Paradox"
5-Mesityl-1,3-cyclohexanedione is a critical intermediate, often utilized in the synthesis of triketone herbicides (e.g., Mesotrione analogs) and pharmaceutical building blocks. However, verifying its quality presents a specific "purity paradox" that standard HPLC often misses.
The Problem:
Tautomeric Equilibrium: Like all 1,3-cyclohexanediones, this compound exists in a dynamic equilibrium between its keto and enol forms. This rapid exchange causes peak broadening in NMR (specifically the -OH and C2-H protons) and peak splitting in unbuffered HPLC, complicating integration.
Solvent Entrapment: The mesityl group provides steric bulk that facilitates the formation of stable solvates (crystal lattice inclusions) during recrystallization.
The Blind Spot: A sample can show >99% purity by HPLC (area %) yet contain significant inorganic salts or trapped water/solvents that alter the molecular weight and stoichiometric reactivity.
The Solution:
Elemental Analysis (Combustion Analysis) remains the only absolute method to verify the bulk stoichiometric composition of the material, serving as the "gatekeeper" before the material moves to expensive biological screening or GMP synthesis.
Establishing the Standard: Theoretical vs. Acceptance Criteria
To validate 5-Mesityl-1,3-cyclohexanedione, you must first establish the theoretical baseline based on its molecular formula (C₁₅H₁₈O₂ ) and molecular weight (230.30 g/mol ).
The Gold Standard: Combustion Analysis (CHN)
Unlike spectral methods, CHN analysis looks at the mass fraction of elements. It is blind to tautomerism but highly sensitive to solvation and inorganic contamination.
Low C: Indicates trapped inorganic salts or water (non-carbon impurities). High C: Indicates solvent entrapment (e.g., Toluene/Hexane).
Hydrogen (H)
7.88%
± 0.40%
7.48% – 8.28%
High H: Often signals trapped water (hydrate formation) or protic solvents (Methanol).
Nitrogen (N)
0.00%
< 0.30%
< 0.30% (Trace)
Presence: Contamination from synthesis reagents (e.g., amines, pyridine, or acetonitrile).
Critical Note on "5-Methyl" Confusion: Do not confuse this compound with 5-Methyl-1,3-cyclohexanedione (CAS 4341-24-6). The mesityl derivative has a significantly higher carbon content (78.23% vs. 66.64%). Ensure your reference calculations match the C₁₅ structure.
Comparative Analysis: EA vs. Orthogonal Techniques
Why insist on Elemental Analysis when qNMR and HPLC exist? The following comparison highlights why EA is the requisite standard for compositional verification.
Table 2: Method Performance Matrix
Feature
Elemental Analysis (EA)
Quantitative NMR (qNMR)
HPLC-UV/Vis
Primary Utility
Bulk Composition & Stoichiometry
Specific Impurity ID & Molar Ratio
Organic Purity (Area %)
Tautomer Sensitivity
Immune (Combusts all forms)
High (Broad peaks affect integration)
Moderate (Requires buffered mobile phase)
Inorganic Detection
Excellent (Values drop proportionally)
Poor (Invisible to 1H/13C)
Poor (Elutes in void volume or invisible)
Solvent/Water Detection
Indirect (via C/H deviation)
Specific (Distinct peaks)
Poor (Unless specific GC-HS used)
Sample Requirement
Destructive (~2–5 mg)
Non-destructive (~10–20 mg)
Non-destructive (<1 mg)
Verdict
REQUIRED for Lot Release
REQUIRED for Structure Proof
REQUIRED for Routine QC
Experimental Protocol: Ensuring EA Accuracy
Because 1,3-diones are hygroscopic and prone to static, standard weighing protocols often fail, leading to "failed" EA results that are actually just handling errors.
Protocol A: Sample Preparation for Combustion Analysis
Objective: Remove surface moisture and static charge without inducing thermal decomposition.
Recrystallization: Purify crude 5-Mesityl-1,3-cyclohexanedione using Toluene/Heptane (avoid alcohols if possible to prevent difficult-to-remove solvates).
Vacuum Drying (Critical Step):
Place sample in a vacuum oven at 40°C (well below the mp of ~126-130°C).
Apply vacuum (< 10 mbar) for 24 hours .
Why? This removes surface water. Higher temps may sublime the product.
Equilibration:
Transfer sample to a desiccator containing P₂O₅. Allow to equilibrate to room temperature for 1 hour.
Weighing (The Microbalance Technique):
Use a microbalance with 0.001 mg (1 µg) readability.
Use tin capsules for solids.
Static Control: Use a polonium anti-static gun or ionizer on the spatula and capsule immediately before weighing. The mesityl group makes the powder "fluffy" and prone to static fly-away.
Decision Workflow (Visualization)
The following diagram illustrates the logical flow for validating a new batch of 5-Mesityl-1,3-cyclohexanedione, highlighting where EA acts as the critical "Stop/Go" gate.
Caption: Analytical workflow prioritizing Elemental Analysis as the gatekeeper for bulk compositional integrity before final structural confirmation via qNMR.
Data Interpretation Guide
When you receive the EA report, use this guide to diagnose synthesis issues:
Result: C: 76.50% (Low), H: 7.80% (Normal)
Diagnosis: Incombustible contamination. Likely silica gel from column chromatography or sodium salts (NaCl/Na₂SO₄) from the workup.
Action: Dissolve in CH₂Cl₂, filter through a 0.2 µm PTFE membrane, and re-crystallize.
Result: C: 79.10% (High), H: 8.10% (High)
Diagnosis: Solvent entrapment. If Toluene was used, the high Carbon content aligns.
Action: Grind the crystals into a fine powder (to break inclusions) and dry at 50°C under high vacuum.
Diagnosis: Nitrogen contamination. Likely residual pyridine or amine base used in the acylation step of synthesis.
Action: Acid wash (dilute HCl) followed by water wash to protonate and remove the amine.
References
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
Sigma-Aldrich. (n.d.). 5-Methyl-1,3-cyclohexanedione Product Specification (for structural comparison). Link
International Conference on Harmonisation (ICH). (2006). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. Link
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
Core Directive: Operational Safety & Compliance Effective disposal of 5-Mesityl-1,3-cyclohexanedione requires more than just tossing a vial into a waste bin.[1] As a functionalized cyclic diketone often used as a precurs...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive: Operational Safety & Compliance
Effective disposal of 5-Mesityl-1,3-cyclohexanedione requires more than just tossing a vial into a waste bin.[1] As a functionalized cyclic diketone often used as a precursor in herbicide and pharmaceutical synthesis, its disposal protocol is governed by its chemical reactivity (enolization potential) and environmental toxicity.
This guide moves beyond generic safety advice to provide a mechanism-based disposal strategy . We treat the disposal process as a chemical workflow—where the goal is to neutralize risk and ensure regulatory compliance (RCRA/EPA) through precise segregation and containment.
Hazard Identification & Chemical Context
To dispose of this compound safely, you must understand what makes it hazardous. 5-Mesityl-1,3-cyclohexanedione combines a polar, acidic dione core with a lipophilic mesityl (2,4,6-trimethylphenyl) tail.[1]
Critical Warning: The mesityl group increases the compound's lipophilicity compared to the parent 1,3-cyclohexanedione, potentially increasing its bioconcentration factor. Zero-discharge to sewer systems is mandatory.
Pre-Disposal: Segregation & Compatibility
Before disposal, the compound must be segregated based on its chemical compatibility. Mixing this dione with incompatible waste streams can trigger exothermic reactions or gas evolution.
Compatibility Matrix
Chemical Class
Compatibility Status
Mechanism of Failure
Strong Oxidizers (e.g., KMnO₄, Nitrates)
INCOMPATIBLE
Oxidative cleavage of the dione ring; fire risk.
Strong Bases (e.g., NaOH, KOH)
INCOMPATIBLE
Deprotonation forms enolate salts; potential exotherm.
Aldehydes
Avoid Mixing
Potential Knoevenagel condensation in waste drums.
Non-Halogenated Solvents
COMPATIBLE
Methanol, Acetone, Ethyl Acetate are safe carriers.
Visualizing the Segregation Logic
Figure 1: Decision tree for segregating 5-Mesityl-1,3-cyclohexanedione waste streams to prevent cross-contamination.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess)
PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat. If dust is visible, use a P95 particulate respirator or work inside a fume hood.
Container Selection: Use a dedicated wide-mouth HDPE (High-Density Polyethylene) or glass jar.
Transfer:
Place the original container inside the fume hood.
Transfer the solid into the waste container. Do not rinse the original vial into the sink.
Labeling:
Affix a hazardous waste tag.
Chemical Name: Write "5-Mesityl-1,3-cyclohexanedione".
Hazard Checkboxes: Check "Toxic" and "Irritant".
Storage: Cap tightly. Store in the Solid Hazardous Waste satellite accumulation area until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol if the compound is dissolved in solvent (e.g., mother liquor).[1]
Identify the Solvent: Determine if the primary solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Ethanol).
pH Check:
If the solution is acidic or basic (due to workup), neutralize to pH 6–8 using dilute NaHCO₃ or dilute HCl before adding to the solvent waste drum.
Why? Adding acidic/basic solutions to organic waste drums can corrode the drum or cause pressure buildup.
Transfer:
Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
Use a funnel to prevent spills.
Log Entry: Record the volume and approximate concentration on the waste log sheet attached to the carboy.
Scenario C: Empty Container Disposal
RCRA "P-List" vs. "Empty" Rule:
While 1,3-cyclohexanedione derivatives are generally not P-listed (acutely toxic), best practice dictates triple-rinsing.[1]
Triple Rinse: Rinse the empty vial 3 times with a compatible solvent (e.g., acetone).
Rinsate Disposal: Pour all rinsates into the Non-Halogenated Organic Waste container.
Glass Disposal: Deface the label on the dry vial and place it in the "Broken/Laboratory Glass" box.
Emergency Spill Response Protocol
If a spill occurs during the disposal process, immediate containment is necessary to prevent environmental release.[3][4]
Spill Workflow:
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
Protect: Don PPE (Gloves, Goggles, Lab Coat).
Contain:
Solid Spill: Cover with wet paper towels to prevent dust, then sweep carefully into a dustpan.
Liquid Spill: Surround with absorbent boom/pads. Cover with vermiculite or sand.
Decontaminate: Clean the surface with soap and water.[5] Collect all cleanup materials (pads, gloves) into a sealed bag labeled "Hazardous Waste - Debris" .
Regulatory Compliance (RCRA & EPA)
Waste Code Assignment:
This compound is not explicitly listed on the EPA P-list or U-list.
Characteristic Waste: If dissolved in ignitable solvents (Flash point <60°C), assign code D001 .
Default Classification: If no characteristic applies, manage as Non-Regulated Chemical Waste (state regulations may vary; always treat as hazardous in absence of data).
Destruction Method: The ultimate fate of this waste stream should be High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete breakdown of the cyclic ring and mesityl group.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for 1,3-Cyclohexanedione. Retrieved from [Link]
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link][1]
Personal protective equipment for handling 5-Mesityl-1,3-cyclohexanedione
[1][2][3] Executive Summary & Risk Profile 5-Mesityl-1,3-cyclohexanedione is a critical intermediate, most notably serving as the structural precursor to the phenylpyrazoline herbicide Pinoxaden .[1][2][3] While often ha...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary & Risk Profile
5-Mesityl-1,3-cyclohexanedione is a critical intermediate, most notably serving as the structural precursor to the phenylpyrazoline herbicide Pinoxaden .[1][2][3] While often handled in milligram to gram quantities in R&D, its structural properties—specifically the enolizable 1,3-dione moiety and the lipophilic mesityl group—dictate a specific safety profile.[2][3]
This compound presents two primary risks that standard "lab safety" often overlooks:
Fine Particulate Drift: Like many cyclic diones, this solid tends to carry a static charge, leading to "puffing" or drift during weighing, posing an inhalation and ocular risk.[3]
Sensitization Potential: As a precursor to Pinoxaden (a known sensitizer and severe eye irritant), this intermediate should be treated as a potential skin sensitizer and respiratory irritant under the Precautionary Principle .[3]
The following PPE standards are non-negotiable for handling this compound in solid form.
Protection Zone
Standard Requirement
Technical Justification
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient .[1][2][3] Fine organic powders can drift around side shields. Goggles provide a seal against particulate entry.
Dermal (Hand)
Double Nitrile Gloves (min 0.11 mm outer)
The mesityl group increases lipophilicity, potentially aiding dermal absorption.[2][3] Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Respiratory
N95 / P100 (If outside Fume Hood)
Primary control is the hood.[2] If weighing must occur on an open bench (not recommended), a fit-tested N95 is the absolute minimum to prevent inhalation of sensitized dust.[2][3]
Body
Lab Coat (High-Neck) + Tyvek Sleeves
Standard cotton coats are porous.[1][2] Tyvek sleeves prevent dust accumulation on the forearms/wrists, a common contact dermatitis site.[3]
Engineering Controls & Containment
The "Static-Free" Weighing Zone
The most critical moment of exposure is transfer . 1,3-cyclohexanedione derivatives are prone to triboelectric charging (static).[1][2][3]
Primary Barrier: All handling of the solid must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .
Static Mitigation: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the powder. This prevents the "jumping" of particles.
Balance Enclosure: If a fume hood causes balance instability, use a powder containment enclosure (e.g., Mettler Toledo or equivalent) specifically designed for potent compound weighing.[3]
Setup: Place a waste container inside the hood. Line the work surface with an absorbent, plastic-backed mat to capture invisible dust.[2][3]
Step 2: Weighing (The "Sandwich" Method)[2][3]
Goal: Prevent dust from becoming airborne during transfer.[5][6]
Action:
Tare a glass vial (not a plastic boat, if possible, to reduce static).[3]
Transfer the solid 5-Mesityl-1,3-cyclohexanedione directly into the vial.[1][2]
Immediately cap the vial before removing it from the balance.
Wipe the exterior of the vial with a Kimwipe dampened with ethanol while still inside the hood.
Step 3: Solubilization (Enol Control)[1][2][3]
Context: This compound exists in equilibrium between keto and enol forms.
Action: Add solvent (typically Methanol, Acetonitrile, or DMSO) to the solid , not the other way around.[2][3] Adding solid to a stirring solvent can create a dust plume.
Note: If using basic conditions, the compound will deprotonate (pKa ~5.2), significantly increasing water solubility but potentially altering reactivity.[2][3]
Step 4: Decontamination[2]
Solvent Wash: Wipe down the balance area with 70% Ethanol or Isopropanol .
Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Waste Disposal & Emergency Response
Disposal Hierarchy
Do NOT dispose of down the drain. This compound is toxic to aquatic life (H400/H410 equivalent).
Solid Waste: Contaminated gloves, weigh boats, and wipes go into Hazardous Solid Waste (yellow bag/bin).[3]
Liquid Waste:
Halogenated: If dissolved in DCM/Chloroform.
Non-Halogenated: If dissolved in MeOH/DMSO/Acetone.
Labeling: Must be clearly labeled "Contains 5-Mesityl-1,3-cyclohexanedione - Irritant/Sensitizer."[1][2][3]
Spill Cleanup (Solid)[1][2][3]
Do not sweep. Sweeping generates dust.
Cover the spill with a wet paper towel (solvent or water) to dampen the powder.
Scoop the damp material into a waste jar.
Clean the surface with soap and water three times.
Visualized Safety Workflow
The following diagram illustrates the critical decision points and controls for handling this material.
Figure 1: Operational workflow emphasizing static control and containment hierarchy.
References
PubChem. (n.d.). Pinoxaden (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2][3]
European Chemicals Agency (ECHA). (n.d.). Substance Information: 1,3-Cyclohexanedione.[2][3][6][7][8][9][10][11] Retrieved October 26, 2023, from [Link][1][2][3]
U.S. EPA. (2005). Pesticide Fact Sheet: Pinoxaden. Office of Prevention, Pesticides and Toxic Substances.[3] Retrieved October 26, 2023, from [Link][1][2][3]